mHTT-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22FN7O |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H22FN7O/c1-12-9-28-11-15(6-16(21)19(28)24-12)26-20(29)17-7-23-18(8-22-17)27-5-4-14(10-27)25-13-2-3-13/h6-9,11,13-14,25H,2-5,10H2,1H3,(H,26,29)/t14-/m1/s1 |
InChI Key |
VPWHAEPYJSEFEH-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CC[C@H](C4)NC5CC5 |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CCC(C4)NC5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of mHTT-IN-2: A Technical Guide to a Novel Splicing Modulator for Huntington's Disease
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of mHTT-IN-2, a potent and orally bioavailable small molecule designed to lower levels of the mutant huntingtin (mHTT) protein, the causative agent of Huntington's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases and RNA-targeted therapeutics.
Core Mechanism: Splicing Modulation of Huntingtin pre-mRNA
This compound, also identified as compound 27, operates through a sophisticated mechanism of pre-messenger RNA (pre-mRNA) splicing modulation.[1] Instead of directly targeting the mHTT protein, it influences the cellular machinery that processes the huntingtin (HTT) gene transcript. The core of its action is the promotion of the inclusion of a cryptic "pseudoexon" located within intron 49 of the HTT pre-mRNA.[1]
This newly inserted pseudoexon contains a premature termination codon (PTC).[1] When the cellular machinery encounters this PTC during translation, it triggers a quality control pathway known as nonsense-mediated decay (NMD).[1][2] The NMD pathway leads to the degradation of the HTT mRNA transcript, consequently reducing the production of both the wild-type and the toxic mutant huntingtin proteins.[1]
This approach offers a significant therapeutic advantage by reducing the levels of the pathogenic protein at its source. The orally available and central nervous system (CNS) penetrant nature of this compound makes it a promising candidate for further investigation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (compound 27) and related compounds, highlighting their potency in modulating HTT splicing and reducing mHTT protein levels.
| Compound | Target | Assay | EC50 (μM) | Source |
| This compound (Compound 27) | Mutant Huntingtin (mHTT) Protein | In vitro reduction | 0.066 | [3][4] |
| This compound (Compound 27) | HTT exon 49-50 RNA Splicing | Cellular assay | Not specified, but correlated with mHTT EC50 | [1] |
| Branaplam (LMI070) | Total and Mutant HTT Protein | Fibroblasts, iPSC, cortical progenitors, and neurons | < 0.01 (IC50) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar splicing modulators.
Cell Culture and Compound Treatment
-
Cell Lines: Human Huntington's disease patient-derived fibroblasts (e.g., GM04857) or induced pluripotent stem cells (iPSCs) and their differentiated neuronal progenies are utilized.[5][6]
-
Culture Conditions: Cells are maintained in appropriate media and conditions as per standard cell culture protocols.
-
Compound Administration: this compound (or other test compounds) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations for a specified duration (e.g., 24 to 96 hours).[6][7]
RNA Analysis: RT-qPCR for Splicing and mRNA Levels
-
RNA Extraction: Total RNA is isolated from treated and control cells using standard RNA extraction kits.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.[8]
-
Quantitative PCR (qPCR):
-
To quantify total HTT mRNA levels, primers targeting a stable region of the HTT transcript are used.[6][7]
-
To specifically measure the inclusion of the pseudoexon, one primer is designed to anneal within the pseudoexon sequence and the other in a flanking constitutive exon.[9]
-
Data is normalized to a housekeeping gene (e.g., GAPDH, TATA-box binding protein) to control for variations in RNA input.[6][7]
-
Protein Analysis: Western Blotting for Huntingtin Protein Levels
-
Protein Extraction: Total protein lysates are prepared from treated and control cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the huntingtin protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative levels of HTT protein. Loading controls such as beta-actin or GAPDH are used for normalization.[6]
In Vivo Studies in Animal Models
-
Animal Models: BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse models, which express the full-length human mutant HTT gene, are commonly used.[1][3]
-
Compound Administration: this compound is administered orally to the animals for a defined period.[1]
-
Tissue Analysis: Brain and peripheral tissues are collected, and RNA and protein are extracted to analyze HTT mRNA and protein levels as described above.[1]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's action and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of trans-Splicing for Huntington's Disease RNA Therapy [frontiersin.org]
- 9. HTT Splicing Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
The Role of mHTT-IN-2 in Reducing Canonical Splicing of HTT RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of the mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is to lower the levels of mHTT. One innovative approach to achieve this is through the modulation of HTT RNA splicing. This technical guide delves into the role of mHTT-IN-2, a small molecule RNA-splicing modulator, in reducing the canonical splicing of HTT RNA, thereby leading to a decrease in mHTT protein levels. This document provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to HTT Splicing and the Therapeutic Potential of this compound
The HTT gene contains 67 exons that are spliced together to form the mature messenger RNA (mRNA) that is translated into the huntingtin protein. In the context of HD, the mutant HTT allele contains an expanded CAG repeat in exon 1, leading to a polyglutamine expansion in the mHTT protein, which confers a toxic gain-of-function.
This compound is a potent and selective small molecule that modulates the splicing of HTT pre-mRNA.[1] It acts as a splicing regulator, promoting the inclusion of a pseudoexon between exons 49 and 50 of the HTT RNA.[2] This aberrant splicing event introduces a premature termination codon, leading to nonsense-mediated decay of the HTT mRNA and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein. This mechanism of action provides a novel therapeutic avenue for HD by targeting the root cause of the disease at the RNA level.
Quantitative Data on this compound Activity
The efficacy of this compound in reducing mHTT levels has been quantified through in vitro studies. The primary measure of its potency is the half-maximal effective concentration (EC50).
| Compound | Assay | EC50 (µM) | Source |
| This compound | mHTT Inhibition | 0.066 | MedChemExpress[1] |
Note: More detailed dose-response data from the primary literature (Liu L, et al. J Med Chem. 2023) would be necessary to provide a comprehensive table showing the percentage of HTT RNA canonical splicing reduction at various concentrations of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on established techniques for studying HTT splicing and protein expression.
Cell Culture and Compound Treatment
-
Cell Lines: Human HD patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into neurons are commonly used models. These cells endogenously express the full-length mutant HTT gene.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The stock solution is then serially diluted in culture medium to achieve the desired final concentrations for dose-response experiments. Cells are typically treated for 24-72 hours before harvesting for analysis.
RNA Extraction and RT-qPCR for Splicing Analysis
This protocol is designed to quantify the relative levels of canonical and alternatively spliced HTT mRNA.
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Primers: Specific primer sets are designed to amplify the different splice variants of HTT RNA.
-
Canonical Splicing: A forward primer in exon 49 and a reverse primer in exon 50 are used to detect the normally spliced transcript.
-
Pseudoexon Inclusion: A forward primer in exon 49 and a reverse primer in the pseudoexon, or a forward primer in the pseudoexon and a reverse primer in exon 50, are used to detect the aberrantly spliced transcript.
-
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green or TaqMan-based master mix on a real-time PCR system. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
Data Analysis: The relative expression of each splice variant is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The percentage of pseudoexon inclusion can be calculated as a ratio of the pseudoexon-containing transcript to the total amount of HTT transcript.
-
Western Blotting for Huntingtin Protein Levels
This protocol is used to determine the effect of this compound on the levels of huntingtin protein.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to prevent protein degradation. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the huntingtin protein. Commonly used antibodies include:
-
MAB2166: A mouse monoclonal antibody that recognizes the N-terminus of the human huntingtin protein.
-
EM48: A mouse monoclonal antibody that specifically recognizes mutant huntingtin.
-
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of huntingtin protein are normalized to a loading control protein (e.g., β-actin, GAPDH).
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of this compound.
Caption: Signaling pathway of this compound in modulating HTT RNA splicing.
Caption: Experimental workflow for evaluating the effect of this compound.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound represents a promising small molecule therapeutic candidate for Huntington's disease by virtue of its ability to modulate the splicing of HTT RNA. By promoting the inclusion of a pseudoexon, it effectively reduces the levels of the toxic mHTT protein. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. Future studies should focus on obtaining more comprehensive in vivo efficacy and safety data to advance this and similar splicing modulators towards clinical applications for the treatment of Huntington's disease.
References
In-Depth Technical Guide: mHTT-IN-2 and its Effect on Mutant Huntingtin Protein Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder for which there is currently no cure. The disease is caused by a mutation in the huntingtin gene (HTT) that results in the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT protein levels. This technical guide provides a comprehensive overview of mHTT-IN-2, a novel small molecule RNA-splicing modulator, and its significant impact on mHTT protein levels. We will delve into its mechanism of action, present quantitative data from key experiments, and provide detailed experimental protocols relevant to its study.
Introduction to this compound
This compound (also referred to as compound 27) is a potent, orally bioavailable small molecule that has been identified as a modulator of HTT pre-mRNA splicing[1][2]. Developed through a rigorous optimization process, this compound offers a novel therapeutic approach to Huntington's disease by targeting the production of the mHTT protein at the RNA level. Its mechanism allows for a reduction in the levels of both wild-type and mutant huntingtin protein.
Mechanism of Action: Splicing Modulation and Nonsense-Mediated Decay
This compound exerts its effect by modulating the splicing of the HTT pre-mRNA. Specifically, it promotes the inclusion of a pseudoexon located between exons 49 and 50 of the HTT gene[1]. This newly included pseudoexon contains a premature termination codon (PTC).
The presence of a PTC in the mature mRNA transcript triggers a cellular quality control mechanism known as nonsense-mediated decay (NMD)[3][4][5]. The NMD pathway recognizes and degrades mRNA transcripts containing PTCs to prevent the translation of potentially harmful truncated proteins. By inducing the inclusion of the PTC-containing pseudoexon, this compound effectively marks the HTT mRNA for degradation, leading to a reduction in the overall levels of both wild-type and mutant huntingtin protein.
Figure 1. Mechanism of action of this compound.
Quantitative Data on mHTT Protein Reduction
The efficacy of this compound has been demonstrated in various experimental models, including human Huntington's disease patient-derived cells and in vivo mouse models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human HD Fibroblasts | HTT mRNA quantification (RT-qPCR) | EC50 | 0.01 - 1.0 µM (dose-dependent decrease) | [6] |
| Human HD Fibroblasts | mHTT Protein (ECL) | EC50 | 0.01 - 1.0 µM (dose-dependent decrease) | [6] |
| Human HD Stem Cells | HTT Lowering | - | Significant | [1][2] |
Table 2: In Vivo Efficacy of this compound in BACHD Mouse Model
| Treatment Duration | Dose | Tissue | mHTT Reduction (%) | Reference |
| 21 days (subchronic) | 10 mg/kg | Brain | ~50% | [7] |
| 21 days (subchronic) | 30 mg/kg | Brain | ~60% | [7] |
| 21 days (subchronic) | 10 mg/kg | Plasma | ~70% | [7] |
| 21 days (subchronic) | 30 mg/kg | Plasma | ~80% | [7] |
Note: The BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model expresses the full-length human mHTT gene.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the effects of this compound. Below are methodologies for key assays.
Quantification of mHTT Protein by Meso Scale Discovery (MSD) Electrochemiluminescence Immunoassay
This protocol provides a general framework for an MSD-based sandwich immunoassay to quantify mHTT levels in cell lysates or tissue homogenates.
Materials:
-
MSD GOLD 96-well Small Spot Streptavidin plates
-
Capture antibody (e.g., anti-HTT antibody)
-
Detection antibody conjugated to SULFO-TAG (e.g., anti-mHTT specific antibody)
-
Blocking buffer (e.g., MSD Blocker A)
-
Sample lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
MSD Read Buffer T
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate shaker
-
MSD instrument (e.g., SECTOR Imager)
Procedure:
-
Plate Coating: Add the biotinylated capture antibody to the streptavidin-coated MSD plate. Incubate for 1 hour at room temperature with shaking, then wash.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature with shaking to prevent non-specific binding. Wash the plate.
-
Sample Incubation: Prepare serial dilutions of cell or tissue lysates and add to the wells. Incubate for 2 hours at room temperature with shaking. Wash the plate.
-
Detection Antibody Incubation: Add the SULFO-TAG conjugated detection antibody to each well. Incubate for 1 hour at room temperature with shaking. Wash the plate.
-
Reading: Add MSD Read Buffer T to each well and immediately read the plate on an MSD instrument. The instrument applies a voltage to the plate, causing the SULFO-TAG to emit light, which is measured and is proportional to the amount of mHTT present.
Figure 2. MSD immunoassay workflow.
Analysis of HTT mRNA Splicing by RT-qPCR
This protocol outlines the steps to quantify the canonical and aberrant HTT splice variants.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for:
-
Canonical HTT transcript (spanning the exon 49-50 junction)
-
Aberrant HTT transcript (spanning the exon 49-pseudoexon junction)
-
A stable housekeeping gene (e.g., GAPDH)
-
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues treated with this compound or vehicle control.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the specific primer sets for the canonical and aberrant HTT transcripts, and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the canonical and aberrant transcripts using the delta-delta Ct method, normalizing to the housekeeping gene. The ratio of aberrant to canonical transcript will indicate the extent of splicing modulation.
Figure 3. RT-qPCR workflow for splicing analysis.
Conclusion
This compound represents a significant advancement in the development of small molecule therapeutics for Huntington's disease. Its novel mechanism of action, which leverages the cell's own RNA processing and quality control machinery, offers a potent and systemic approach to lowering the levels of the toxic mHTT protein. The quantitative data from both in vitro and in vivo models demonstrate its potential as a disease-modifying therapy. The experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other similar compounds in the pursuit of an effective treatment for Huntington's disease.
References
- 1. Frontiers | Optimization of trans-Splicing for Huntington's Disease RNA Therapy [frontiersin.org]
- 2. Development of a ligand for in vivo imaging of mutant huntingtin in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational modeling and experimental analysis of nonsense-mediated decay in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsense-mediated mRNA decay, a simplified view of a complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsense‐mediated mRNA decay involves two distinct Upf1‐bound complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Discovery and Development of mHTT-IN-2 for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of mHTT-IN-2 (also known as compound 27), a novel small molecule splicing modulator for the potential treatment of Huntington's disease (HD). This document details the quantitative data supporting its activity, the experimental protocols used in its evaluation, and visual representations of its mechanism and development pathway.
Introduction to Huntington's Disease and the Therapeutic Rationale for HTT Lowering
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by an expansion of a CAG trinucleotide repeat in the first exon of the huntingtin (HTT) gene.[1] This mutation results in the production of a mutant huntingtin protein (mHTT) with an abnormally long polyglutamine tract. The accumulation of mHTT is toxic to neurons, particularly in the striatum and cortex, leading to progressive motor dysfunction, cognitive decline, and psychiatric symptoms.[1] A primary therapeutic strategy for HD is the reduction of mHTT levels.[2][3] Small molecule splicing modulators that can orally be administered and cross the blood-brain barrier represent a promising approach to achieve systemic and central nervous system (CNS) lowering of the huntingtin protein.[1]
Discovery of this compound: A Novel HTT Splicing Modulator
This compound (compound 27) was identified through a medicinal chemistry campaign aimed at discovering potent, CNS-penetrant, and orally bioavailable HTT pre-mRNA splicing modulators.[1] The development process began with a benzamide core structure, which was subsequently optimized to a pyrazine amide to improve potency and drug-like properties.[1] This optimization process led to the identification of this compound as a lead candidate for further preclinical evaluation.[1]
Mechanism of Action: Splicing Modulation of HTT Pre-mRNA
This compound acts by modulating the splicing of the HTT pre-messenger RNA (pre-mRNA). Specifically, it promotes the inclusion of a pseudoexon located between exon 49 and exon 50 of the HTT gene.[1] This pseudoexon contains a premature termination codon (PTC).[1] The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript targets it for degradation through the nonsense-mediated decay (NMD) pathway.[1] The ultimate result is a reduction in the levels of both wild-type and mutant HTT protein.[1]
Quantitative Data
This compound has demonstrated potent activity in reducing HTT protein levels in various preclinical models. The following tables summarize the key quantitative findings from the primary literature.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value | Reference |
| Human HD Patient Fibroblasts | HTT Protein Lowering EC50 | 0.066 µM | [4] |
| Human HD Stem Cells | Significant HTT Lowering | Demonstrated | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing | Key Finding | Reference |
| BACHD Mouse | Oral Administration | Significant HTT Lowering in the CNS | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
In Vitro HTT Protein Lowering Assay in Human HD Patient Fibroblasts
-
Cell Culture: Human Huntington's disease patient-derived fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing this compound at various concentrations (typically a 10-point dose-response curve, e.g., from 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Cells are incubated for 72-96 hours.
-
HTT Protein Quantification: Following treatment, cells are lysed, and total protein concentration is determined using a BCA assay. Huntingtin protein levels are quantified using a sensitive immunoassay, such as Meso Scale Discovery (MSD) or an equivalent ELISA-based method, with specific antibodies for total or mutant huntingtin.
-
Data Analysis: The percentage of HTT protein lowering is calculated relative to vehicle-treated controls. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Evaluation in the BACHD Mouse Model
-
Animal Model: BACHD (Bacterial Artificial Chromosome Huntington's Disease) transgenic mice, which express full-length human mHTT with approximately 97 CAG repeats, are used.[5][6][7] Mice are housed under standard laboratory conditions with ad libitum access to food and water.
-
Compound Administration: this compound is formulated for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose in water). Mice receive daily oral doses of the compound or vehicle for a specified period (e.g., 2-4 weeks).
-
Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and brain and peripheral tissues are collected. The brain is dissected to isolate specific regions such as the cortex and striatum. Tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
HTT Protein Quantification: Brain tissue is homogenized in lysis buffer containing protease inhibitors. The concentration of human mHTT in the tissue lysates is measured using a validated immunoassay (e.g., MSD).
-
Data Analysis: The percentage reduction in mHTT levels in the brains of treated mice is calculated relative to the vehicle-treated control group. Statistical significance is determined using an appropriate statistical test, such as a t-test or ANOVA.
Conclusion
This compound is a potent, orally bioavailable small molecule that effectively lowers huntingtin protein levels through a novel mechanism of pre-mRNA splicing modulation. Its demonstrated activity in both in vitro and in vivo models of Huntington's disease establishes it as a promising therapeutic candidate. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, will be crucial in advancing this compound towards clinical evaluation. The data and protocols presented in this guide provide a foundational resource for researchers in the field of Huntington's disease drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in gene and cellular therapeutic approaches for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of mHTT-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of mHTT-IN-2, a potent modulator of mutant huntingtin (mHTT) expression. This document details the molecule's activity, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and the scientific workflow for its analysis.
Quantitative Data Summary
This compound has been identified as a potent small molecule that reduces the levels of the mutant huntingtin protein. Its primary in vitro activity is summarized in the table below.
| Parameter | Value | Description |
| EC50 | 0.066 µM | The half-maximal effective concentration for the reduction of mHTT protein levels in cellular assays.[1] |
Mechanism of Action
This compound acts as a splicing regulator of the huntingtin (HTT) gene.[1] It promotes the inclusion of a cryptic pseudoexon within the HTT pre-mRNA. This newly included pseudoexon introduces a premature termination codon (PTC) into the HTT mRNA sequence. The presence of this PTC triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades mRNA transcripts containing premature stop codons. This process ultimately leads to a reduction in the levels of both wild-type and mutant huntingtin protein.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Quantification of HTT mRNA Levels by RT-qPCR
This protocol is designed to quantify the reduction in HTT mRNA levels following treatment with this compound.
Materials:
-
HD patient-derived fibroblasts or other suitable cell lines expressing mHTT.
-
This compound.
-
Cell culture medium and reagents.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription reagents (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix, Thermo Fisher Scientific).
-
Primers and probes for HTT and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-response range of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
Reverse Transcription:
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using reverse transcription reagents.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and probes for HTT and the housekeeping gene.
-
Add the synthesized cDNA to the reaction mixture.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HTT and the housekeeping gene in both treated and control samples.
-
Calculate the relative quantification of HTT mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Quantification of mHTT Protein Levels by In-Cell Western/ELISA
This protocol measures the reduction of mHTT protein levels in response to this compound treatment.
Materials:
-
HD patient-derived fibroblasts or other suitable cell lines.
-
This compound.
-
Multi-well plates (e.g., 96-well).
-
Primary antibody specific for mHTT (e.g., MW1).
-
Primary antibody for a housekeeping protein (e.g., β-actin, GAPDH).
-
Species-specific secondary antibodies conjugated to a detectable label (e.g., horseradish peroxidase for ELISA, or a fluorescent dye for In-Cell Western).
-
Substrate for the enzyme-linked secondary antibody (for ELISA).
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
Plate reader capable of detecting the signal (colorimetric for ELISA, fluorescence for In-Cell Western).
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 48-96 hours.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate with the primary antibody against mHTT and the housekeeping protein overnight at 4°C.
-
Wash the cells multiple times with wash buffer.
-
Incubate with the appropriate secondary antibodies for 1-2 hours at room temperature.
-
Wash the cells extensively.
-
-
Detection and Analysis:
-
For ELISA: Add the substrate and incubate until color develops. Stop the reaction and read the absorbance.
-
For In-Cell Western: Scan the plate using a fluorescence imaging system.
-
Normalize the mHTT signal to the housekeeping protein signal for each well.
-
Calculate the percentage of mHTT reduction relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the EC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing a splicing modulator like this compound and the logical relationship of its action.
Caption: In vitro characterization workflow for this compound.
Caption: Logical cascade of this compound's cellular activity.
References
Preliminary Studies on mHTT-IN-2: A Novel Splicing Modulator for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). The accumulation of mHTT is a key driver of neurotoxicity and disease progression. A promising therapeutic strategy is the reduction of mHTT levels. This technical guide focuses on the preliminary cellular studies of mHTT-IN-2, a potent small molecule inhibitor of mHTT. This compound, also identified as compound 27, functions as a splicing regulator of the HTT gene, demonstrating significant potential in preclinical cellular models of HD.[1][2][3][4][5][6] This document summarizes the available quantitative data, details the experimental protocols for key assays, and provides visualizations of the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
This compound has been identified as a potent modulator of HTT protein levels. The primary efficacy of the compound in cellular models is summarized below.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (compound 27) | HTT Protein Lowering | HD Patient-Derived Fibroblasts | EC50 | 0.066 µM | [1][7][8] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols employed in the preliminary cellular studies of this compound.
HTT Protein Lowering Assay in Patient-Derived Fibroblasts
This assay quantifies the reduction of mHTT protein levels in response to treatment with a test compound.
a. Cell Culture and Treatment:
-
Cell Line: Human fibroblasts derived from a homozygous patient with Huntington's Disease (e.g., GM04857).[6]
-
Culture Conditions: Cells are maintained in standard culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: Test compounds, including this compound, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted in culture medium to achieve the desired final concentrations. Cells are typically grown for 96 hours in the presence of the test compounds or a DMSO control.[6]
b. Cell Lysis:
-
After the 96-hour incubation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).[9]
-
Cells are then lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.[9] The cell lysates are collected for subsequent protein quantification.
c. HTT Protein Quantification (Electrochemiluminescence - ECL):
-
The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
Mutant HTT protein levels are measured using an electrochemiluminescence (ECL) based immunoassay.[6] This method typically involves a sandwich immunoassay format on a multi-well plate.
-
Specific antibodies are used for capture and detection of mHTT.
-
The light emission generated by the ECL reaction is proportional to the amount of mHTT present in the sample.
-
The results are typically expressed as the percentage of mHTT remaining relative to the DMSO-treated control cells.[6]
d. Data Analysis:
-
Dose-response curves are generated by plotting the percentage of mHTT remaining against the logarithm of the compound concentration.
-
The EC50 value, representing the concentration at which a 50% reduction in mHTT is observed, is calculated from the dose-response curve using non-linear regression analysis.
RT-qPCR for HTT mRNA Splicing Analysis
This assay is used to determine the effect of splicing modulators on the inclusion of a pseudoexon in the HTT mRNA, leading to its degradation.
a. Cell Culture and Treatment:
-
Similar to the protein lowering assay, HD patient-derived cells (e.g., B-lymphocytes, GM04856) are cultured and treated with the test compound or DMSO control for a specified period (e.g., 24 hours).[10]
b. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
c. Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system.
-
TaqMan probes or SYBR Green chemistry can be used for detection.
-
Primers and probes are designed to specifically amplify and detect the canonical HTT transcript and the transcript including the pseudoexon.
-
The expression levels of a housekeeping gene (e.g., GAPDH) are also measured for normalization.[10]
d. Data Analysis:
-
The relative expression of the target mRNA is calculated using the delta-delta Ct method.
-
The results are expressed as the percentage of HTT mRNA remaining relative to the DMSO-treated control.[10]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound and other small molecule splicing modulators that target the HTT pre-mRNA.
Caption: Mechanism of this compound action.
Experimental Workflow
The diagram below outlines the general workflow for the cellular screening of HTT-lowering compounds.
Caption: HTT protein lowering assay workflow.
References
- 1. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in gene and cellular therapeutic approaches for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Demonstration of prion-like properties of mutant huntingtin fibrils in both in vitro and in vivo paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
The Neuroprotective Potential of mHTT-IN-2 in Huntington's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Huntington's Disease and the Role of Mutant Huntingtin (mHTT)
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric dysfunction. The disease is caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an abnormally long polyglutamine (polyQ) tract. This mutant protein is prone to misfolding and aggregation, initiating a cascade of cellular pathologies that culminate in neuronal death, particularly in the striatum and cortex. While the precise mechanisms of mHTT-induced toxicity are still under investigation, it is widely accepted that the mutant protein exerts a toxic gain-of-function, disrupting numerous cellular processes including transcriptional regulation, protein homeostasis, mitochondrial function, and axonal transport. Consequently, therapeutic strategies aimed at reducing the levels of mHTT are considered a promising approach to slow or halt the progression of HD.
mHTT-IN-2: A Novel Approach to Lowering Mutant Huntingtin
This compound is a potent, small molecule inhibitor of mutant huntingtin that operates through a novel mechanism of action: modulation of pre-messenger RNA (pre-mRNA) splicing.[1] Unlike traditional gene silencing approaches, this compound does not target the DNA or the mature mRNA transcript directly. Instead, it promotes the inclusion of a "poison pseudoexon" located within intron 49 of the human HTT pre-mRNA.[2] The inclusion of this pseudoexon introduces a premature termination codon, leading to the degradation of the HTT mRNA transcript via the nonsense-mediated decay (NMD) pathway. This ultimately results in a significant reduction of both wild-type and mutant huntingtin protein levels.[2]
Mechanism of Action: Splicing Modulation
The mechanism by which this compound and similar splicing modulators induce the inclusion of the cryptic exon is a key area of investigation. It is hypothesized that these small molecules interact with components of the spliceosome, the cellular machinery responsible for intron removal, to alter its recognition of specific splice sites on the HTT pre-mRNA. This targeted modulation leads to the recognition and inclusion of the otherwise dormant pseudoexon.
References
The Pharmacodynamics of mHTT-IN-2: A Technical Guide to a Novel HTT Splicing Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder for which there is currently no cure. The disease is caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract. This mutant protein is prone to misfolding and aggregation, resulting in neuronal dysfunction and death. A promising therapeutic strategy for HD is the reduction of mHTT levels. mHTT-IN-2 (also known as compound 27) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that lowers huntingtin protein levels by modulating the pre-mRNA splicing of the HTT gene.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays.
Mechanism of Action
This compound acts as a splicing modulator of the huntingtin (HTT) pre-mRNA.[1] It promotes the inclusion of a pseudoexon located between exons 49 and 50 of the HTT gene.[2] This pseudoexon contains a premature termination codon (PTC).[1] The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[3][4] The degradation of the HTT mRNA leads to a reduction in the translation of both wild-type (wtHTT) and mutant huntingtin (mHTT) proteins.[1]
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| mHTT Protein EC50 | Human HD patient fibroblasts | 66 nM | [5] |
| HTT RNA Splicing EC50 | Human HD patient fibroblasts | 50 - 100 nM (estimated) | [1] |
| Cell Viability (CC50) | Human HD patient fibroblasts | > 10 µM | [1] |
Table 2: In Vivo Pharmacodynamics of this compound in BACHD Mice
| Route of Administration | Dose | Tissue | mHTT Reduction (%) | Reference |
| Oral | 10 mg/kg (single dose) | Brain | ~25% | [1] |
| Oral | 30 mg/kg (single dose) | Brain | ~40% | [1] |
| Oral | 10 mg/kg (daily for 21 days) | Brain | ~50% | [1] |
| Oral | 10 mg/kg (daily for 21 days) | Liver | ~60% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro mHTT Protein Lowering Assay
This assay quantifies the reduction of mHTT protein in patient-derived cells following treatment with this compound.
Protocol:
-
Cell Culture: Human fibroblasts derived from a Huntington's disease patient are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for 96 hours.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
mHTT Measurement: The levels of mHTT in the cell lysates are quantified using a sensitive immunoassay, such as the Meso Scale Discovery (MSD) assay, which employs specific antibodies for capturing and detecting the huntingtin protein.[7]
-
Data Analysis: The measured mHTT levels are normalized to the total protein concentration for each sample. The percentage of mHTT reduction relative to the vehicle-treated control is calculated for each compound concentration. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
HTT Pre-mRNA Splicing Assay (RT-qPCR)
This assay measures the compound-induced inclusion of the pseudoexon in the HTT pre-mRNA.
Protocol:
-
Cell Culture and Treatment: HD patient fibroblasts are cultured and treated with this compound as described in the mHTT protein lowering assay, typically for a shorter duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The relative abundance of the HTT transcript containing the pseudoexon is quantified by qPCR using primers specifically designed to amplify the junction between the pseudoexon and the adjacent exon. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.
-
Data Analysis: The relative expression of the spliced HTT transcript is calculated using the ΔΔCt method. The fold change in the inclusion of the pseudoexon is determined for each compound concentration relative to the vehicle control.
In Vivo Pharmacodynamic Study in BACHD Mice
This study evaluates the ability of this compound to reduce mHTT levels in the brain of a transgenic mouse model of HD. The BACHD (bacterial artificial chromosome-mediated transgenic) mouse model expresses the full-length human mHTT gene and exhibits a progressive HD-like phenotype.[8][9]
Protocol:
-
Animal Model: Male and female BACHD mice are used in the study.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage. A vehicle control group is also included. Dosing can be a single administration or repeated daily for a specified period (e.g., 21 days).
-
Tissue Collection: At designated time points after the final dose, mice are euthanized, and various tissues, including the brain (cortex and striatum) and peripheral organs (e.g., liver), are collected.
-
Tissue Processing: The collected tissues are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification and mHTT Measurement: The total protein concentration and mHTT levels in the tissue homogenates are determined using the methods described in the in vitro mHTT protein lowering assay (BCA and MSD assays, respectively).
-
Data Analysis: The mHTT levels in each tissue are normalized to the total protein concentration. The percentage of mHTT reduction in the compound-treated groups is calculated relative to the vehicle-treated group.
Conclusion
This compound is a promising small molecule therapeutic candidate for Huntington's disease with a novel mechanism of action. By modulating the splicing of HTT pre-mRNA to induce nonsense-mediated decay, it effectively lowers the levels of the pathogenic mHTT protein in both in vitro and in vivo models. The data presented in this technical guide demonstrate its potency and CNS penetrance, supporting its further development as a potential treatment for this devastating neurodegenerative disease. The detailed experimental protocols provided herein will be a valuable resource for researchers in the field of Huntington's disease drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in gene and cellular therapeutic approaches for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HTT Splicing Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for mHTT-IN-2 in Human Huntington's Disease Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of mHTT-IN-2, a potent small molecule inhibitor of mutant huntingtin (mHTT) protein expression, in human induced pluripotent stem cells (iPSCs) and their neuronal derivatives from Huntington's Disease (HD) patients. This compound acts as a splicing modulator of the huntingtin (HTT) gene, offering a promising tool for investigating disease mechanisms and evaluating potential therapeutic strategies.[1]
Introduction
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in exon 1 of the HTT gene. This mutation results in the production of the mHTT protein with an elongated polyglutamine tract, which is toxic to neurons, particularly in the striatum and cortex. A key therapeutic strategy is the reduction of mHTT levels.
This compound is a potent inhibitor of mHTT expression with a reported EC50 of 0.066 μM.[1] Its mechanism of action involves the modulation of HTT pre-mRNA splicing, leading to a reduction in the canonical transcript and subsequent protein. Specifically, it promotes the inclusion of a cryptic exon within the HTT transcript, which introduces a premature termination codon and triggers nonsense-mediated decay (NMD) of the mRNA. This leads to a reduction in the levels of both wild-type and mutant HTT protein.[2][3][4]
These protocols are based on established methodologies for similar splicing modulators, such as Branaplam, in human HD iPSC-derived neurons.[5][6][7]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of a similar HTT splicing modulator, Branaplam, on total HTT (tHTT) and mutant HTT (mHTT) protein levels in various human cell lines, including iPSCs and cortical neurons derived from HD patients. This data provides an expected range of efficacy for this compound.
| Cell Type | Compound | Concentration | Incubation Time | tHTT Reduction (%) | mHTT Reduction (%) | Cellular Toxicity |
| HD iPSCs | Branaplam | 10 nM | 72 hours | Not specified | IC50 < 10 nM | Not observed |
| HD Cortical Progenitors | Branaplam | IC50 < 10 nM | 72 hours | Dose-dependent | Dose-dependent | Not observed |
| HD iPSC-derived Cortical Neurons | Branaplam | 10 nM | 72 hours | 38.8% | 21.8% | Not observed |
Data adapted from Krach et al., Nature Communications, 2022.[5][8]
Experimental Protocols
Protocol 1: General Maintenance and Culture of Human HD iPSCs
This protocol describes the routine culture of human iPSCs derived from Huntington's Disease patients.
Materials:
-
Human HD iPSC line (e.g., from a certified repository)
-
mTeSR™ Plus medium
-
Vitronectin-coated culture plates
-
0.5 mM EDTA in PBS
-
ROCK inhibitor (e.g., Y-27632)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Culture HD iPSCs on vitronectin-coated plates in mTeSR™ Plus medium.
-
Maintain the cells in a 37°C incubator with 5% CO2.
-
Change the medium daily.
-
Passage the cells every 4-5 days using 0.5 mM EDTA. Briefly rinse the cells with PBS, then add EDTA and incubate for 5-7 minutes at room temperature.
-
Gently detach the cells and resuspend them in fresh mTeSR™ Plus medium supplemented with ROCK inhibitor for the first 24 hours post-passage to enhance survival.
Protocol 2: Differentiation of HD iPSCs into Cortical Neurons
This protocol outlines a general method for directed differentiation of HD iPSCs into cortical neurons. Specific protocols may vary depending on the iPSC line and desired neuronal subtype.
Materials:
-
Human HD iPSCs
-
Neural induction medium
-
Neural progenitor expansion medium
-
Cortical neuron differentiation medium
-
Various growth factors and small molecules for directed differentiation (e.g., Noggin, SB431542, FGF2, BDNF, GDNF)
Procedure:
-
Initiate neural induction by plating HD iPSCs at high density in neural induction medium.
-
After approximately 7-10 days, neural rosettes will form. Select and expand these neural progenitor cells (NPCs) in neural progenitor expansion medium.
-
To induce cortical neuron differentiation, plate the NPCs onto a suitable matrix (e.g., Matrigel or Geltrex) in cortical neuron differentiation medium.
-
Continue differentiation for at least 3-4 weeks, with regular media changes, to obtain mature cortical neurons.
Protocol 3: Treatment of HD iPSC-derived Neurons with this compound
This protocol details the treatment of differentiated HD neurons with this compound to assess its effect on mHTT levels.
Materials:
-
Mature HD iPSC-derived cortical neurons (from Protocol 2)
-
This compound (stock solution in DMSO)
-
Neuronal culture medium
-
Cell culture plates (e.g., 96-well for dose-response)
-
Cell lysis buffer
-
Reagents for protein or RNA quantification (e.g., HTRF, qPCR)
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO. Store at -20°C or -80°C as recommended by the supplier.
-
On the day of the experiment, prepare serial dilutions of this compound in fresh neuronal culture medium to achieve the desired final concentrations. A typical dose-response range could be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Cell Treatment:
-
Plate mature HD iPSC-derived cortical neurons at a suitable density in 96-well plates.
-
Allow the cells to acclimate for at least 24 hours.
-
Carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Cell Lysis and Analysis:
-
After the incubation period, wash the cells with cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Collect the cell lysates for downstream analysis.
-
Protocol 4: Quantification of mHTT and tHTT Protein Levels by HTRF Assay
This protocol describes the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify mHTT and tHTT levels in cell lysates.
Materials:
-
Cell lysates from Protocol 3
-
HTRF assay kits for mHTT and tHTT (e.g., from Cisbio or similar suppliers)
-
HTRF-compatible microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific HTRF assay kit.
-
Typically, the assay involves adding a pair of antibodies (a donor and an acceptor) to the cell lysate in a microplate. One antibody is specific for HTT, and the other can be specific for the polyglutamine tract (for mHTT) or a different epitope (for tHTT).
-
Incubate the plate as recommended by the manufacturer.
-
Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals, which is proportional to the amount of HTT protein in the sample.
-
Normalize the results to the total protein concentration in each lysate.
Protocol 5: Quantification of HTT mRNA Levels by RT-qPCR
This protocol allows for the quantification of HTT mRNA levels to assess the effect of this compound on transcript levels.
Materials:
-
Cell lysates from Protocol 3
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers and probes for HTT and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers and probes for HTT and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of HTT mRNA in treated versus control samples, normalized to the housekeeping gene.
Visualizations
Caption: Workflow for testing this compound in HD stem cell-derived neurons.
Caption: Signaling pathway of this compound leading to reduced mHTT protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. old.sinapse.pt [old.sinapse.pt]
- 4. researchgate.net [researchgate.net]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of mHTT-IN-2 in BACHD Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the expansion of a CAG repeat in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). The accumulation of mHTT is a key pathological event in HD. The BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model expresses the full-length human mHTT gene and recapitulates many key features of HD, including progressive motor deficits and neuropathology, making it an invaluable tool for preclinical research.[1][2][3][4]
mHTT-IN-2 is a potent small molecule inhibitor of mHTT that functions as a splicing regulator of the HTT gene.[5][6] It has demonstrated efficacy in reducing mHTT levels in in vitro and in vivo models, including the BACHD mouse model.[5][6] These application notes provide a detailed protocol for the administration of this compound to BACHD mice, based on available data for similar splicing modulators and general best practices for in vivo studies in neurodegenerative mouse models.
Data Presentation
The following table summarizes key quantitative parameters for a proposed study investigating the efficacy of this compound in BACHD mice. This table should be adapted and completed with experimental data.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Wild-Type Control |
| Compound | Vehicle | This compound | This compound | Vehicle |
| Dosage (mg/kg/day) | 0 | e.g., 1 | e.g., 10 | 0 |
| Route of Administration | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |
| Administration Frequency | Daily | Daily | Daily | Daily |
| Treatment Duration (weeks) | 12 | 12 | 12 | 12 |
| Age at Treatment Start | 2 months | 2 months | 2 months | 2 months |
| mHTT Levels (Striatum) | Baseline | % reduction | % reduction | N/A |
| Rotarod Performance | Latency to fall (s) | Latency to fall (s) | Latency to fall (s) | Latency to fall (s) |
| Grip Strength | Force (g) | Force (g) | Force (g) | Force (g) |
| Striatal Volume (mm³) | Mean volume | Mean volume | Mean volume | Mean volume |
Experimental Protocols
Preparation of this compound Formulation
This compound is reported to be soluble in DMSO.[6] For in vivo administration, it is crucial to prepare a vehicle that is safe and enhances bioavailability. Based on protocols for other orally administered splicing modulators like branaplam, a multi-component vehicle is recommended.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water for injection
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock.
-
Gently warm the stock solution and vortex to ensure complete dissolution.
-
Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water.
-
To prepare the final dosing solution, add the required volume of the this compound stock solution to the vehicle. For example, to achieve a final concentration of 1 mg/ml, add 100 µl of the 10 mg/ml stock to 900 µl of the vehicle.
-
Vortex the final solution thoroughly before each use to ensure a homogenous suspension.
-
Prepare fresh dosing solutions daily.
Administration of this compound by Oral Gavage
Oral gavage is a common and effective method for precise oral administration of compounds to rodents.[8][9]
Materials:
-
BACHD mice (and wild-type littermate controls)
-
Prepared this compound dosing solution and vehicle
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)[9]
-
1 ml syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer. The volume should not exceed 10 ml/kg body weight.[8]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Mark the needle if necessary.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.
-
Once the needle is correctly positioned, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for a few minutes after dosing to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Behavioral Testing: Rotarod Assay
The rotarod test is used to assess motor coordination and balance in mice. BACHD mice exhibit progressive deficits in this task.[1][10]
Procedure:
-
Habituation: For two consecutive days before the first trial, place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 5 minutes.
-
Testing:
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform three trials per day for each mouse, with a rest period of at least 15 minutes between trials.
-
Conduct behavioral testing at baseline (before treatment initiation) and at regular intervals throughout the treatment period (e.g., every 4 weeks).
-
Post-mortem Tissue Collection and Analysis
At the end of the treatment period, tissues are collected for biochemical and histological analysis.
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for fixation of tissues for histology.
-
For biochemical analysis (e.g., measuring mHTT levels), perfuse with PBS only.
-
Dissect the brain and other relevant tissues. For brain tissue, the striatum and cortex are key regions of interest in HD.
-
Post-fix the brain in 4% PFA overnight for histology, followed by cryoprotection in sucrose solutions.
-
For biochemical analysis, snap-freeze the dissected brain regions in liquid nitrogen and store at -80°C.
-
Analyze mHTT levels in brain homogenates using techniques such as Western blotting, ELISA, or Single Molecule Counting (SMC) assays.[11]
-
Perform immunohistochemical staining on brain sections to assess neuropathological markers, such as mHTT aggregates (using antibodies like EM48) and neuronal degeneration.
Visualizations
Caption: Experimental workflow for evaluating this compound in BACHD mice.
Caption: Proposed mechanism of action for this compound.
References
- 1. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Splice Modulators as Potent Anti-Tumor Therapeutics [escholarship.org]
- 3. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mHTT-IN-2 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of mHTT-IN-2, a potent, orally bioavailable small molecule inhibitor of mutant huntingtin (mHTT) protein expression. This compound, also known as compound 27, acts as a splicing modulator of the huntingtin (HTT) gene, promoting the inclusion of a pseudoexon and subsequently reducing levels of both wild-type and mutant HTT protein.[1] This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound in relevant animal models of Huntington's Disease (HD).
Mechanism of Action
This compound functions by modulating the pre-mRNA splicing of the huntingtin gene. It promotes the inclusion of a pseudoexon containing a premature termination codon. This altered mRNA transcript is then targeted for nonsense-mediated decay, leading to a reduction in the overall levels of HTT mRNA and, consequently, a decrease in the synthesis of the HTT protein, including the toxic mutant form.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Animal Model Selection
The BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model is a well-established and appropriate choice for studying the in vivo effects of this compound.[2][3][4] These mice express the full-length human mutant huntingtin gene with 97 glutamine repeats and exhibit a progressive HD-like phenotype, including motor deficits and neuropathology.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related splicing modulators from preclinical studies.
Table 1: In Vitro Potency of HTT Splicing Modulators
| Compound | Target | Assay | EC50 / IC50 | Cell Line | Reference |
| This compound (Cpd 27) | HTT Splicing | MSD-ECL | AC50 = 0.012 µM | SH-SY5Y | [5] |
| Branaplam | HTT Splicing | Dose-response | IC50 < 10 nM | Human Cortical Progenitors | [4][6] |
Table 2: In Vivo Dosage and Efficacy of Oral HTT Splicing Modulators in BACHD Mice
| Compound | Dosage | Dosing Regimen | Tissue | mHTT Protein Reduction | Reference |
| Novartis Cpd 7 | 10 mg/kg | p.o., o.d. | Cortex | 2% | [5] |
| Plasma | 24% | [5] | |||
| Liver | 28% | [5] | |||
| Novartis Cpd 7 | 30 mg/kg | p.o., o.d. | Cortex | 31% | [5] |
| Plasma | 55% | [5] | |||
| Liver | 39% | [5] | |||
| Branaplam | 10 mg/kg | single oral dose | Brain | Not specified | [2] |
| Branaplam | 50 mg/kg | single oral dose | Brain | 60-70% reduction in mHTT transcript at 24h | [2] |
Note: p.o. = per os (by mouth), o.d. = omni die (once daily).
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound (compound 27)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed. A common dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of vehicle to the tube.
-
Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.
-
If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration. Prepare fresh on the day of dosing.
Protocol 2: In Vivo Administration of this compound to BACHD Mice
Animals:
-
BACHD transgenic mice and wild-type littermate controls (8-12 weeks of age at the start of the study).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Dosage and Administration:
-
Dosage: Based on data from similar compounds, a starting dose range of 10-30 mg/kg is recommended.[5] A dose-response study is advisable to determine the optimal effective dose.
-
Administration Route: Oral gavage is the recommended route for this compound.
-
Dosing Frequency: Once daily (o.d.) administration.
-
Duration: The study duration will depend on the specific endpoints. For pharmacodynamic studies, a 14-day treatment period has been shown to be effective for similar compounds.[7] For efficacy studies assessing behavioral or neuropathological outcomes, a longer treatment period (e.g., several months) may be necessary.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 3: Assessment of Target Engagement and Efficacy
1. Pharmacodynamic (PD) Biomarkers:
-
HTT mRNA Splicing: Measure the inclusion of the pseudoexon in HTT mRNA from brain and peripheral tissues (e.g., blood, liver) using quantitative reverse transcription PCR (qRT-PCR). This is a direct measure of target engagement.
-
HTT Protein Levels: Quantify the levels of total and mutant HTT protein in brain tissue (cortex, striatum) and plasma using methods such as Western blotting or Meso Scale Discovery (MSD) electrochemiluminescence assays.[5]
2. Behavioral Phenotypes:
-
Motor Function: Assess motor coordination and balance using tests like the rotarod.
-
Cognitive Function: Evaluate learning and memory using paradigms such as the Morris water maze or novel object recognition test.
-
Psychiatric-like Behaviors: Use tests like the open field and elevated plus maze to assess anxiety and exploratory behavior.
3. Neuropathology:
-
Brain Atrophy: Measure cortical and striatal volume using magnetic resonance imaging (MRI) or histological analysis.
-
Neuronal Loss: Quantify neuronal numbers in the striatum and cortex using stereological methods.
-
mHTT Aggregates: Assess the burden of mHTT aggregates in brain tissue using immunohistochemistry with specific antibodies (e.g., EM48).
Safety and Toxicology
Preliminary data suggests that splicing modulators like branaplam are generally well-tolerated in animal models.[7] However, it is crucial to monitor animals for any signs of toxicity, including:
-
Changes in body weight and food/water intake.
-
Alterations in general appearance and behavior.
-
Signs of neurological impairment not related to the HD phenotype.
At the end of the study, a full histopathological examination of major organs is recommended to assess any potential off-target toxicity.
Conclusion
This compound is a promising therapeutic candidate for Huntington's Disease. The protocols and data presented in these application notes provide a framework for conducting robust in vivo studies to further evaluate its preclinical efficacy and mechanism of action. Careful study design, including appropriate animal models, dosing regimens, and a comprehensive set of outcome measures, will be critical for advancing our understanding of this novel therapeutic approach.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Manipulations of Mutant Huntingtin in Mice: New Insights into HD Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of mutant huntingtin inactivation on Huntington disease‐related behaviours in the BACHD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring mHTT-IN-2 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT levels. mHTT-IN-2 is a potent small molecule inhibitor of mHTT that functions as a splicing regulator of the HTT gene.[1] It promotes the inclusion of a pseudoexon containing a premature termination codon, leading to the degradation of HTT mRNA and a subsequent reduction in mHTT protein levels.[2] This document provides detailed application notes and protocols for various cell-based assays to measure the efficacy of this compound.
Mechanism of Action of this compound
This compound modulates the splicing of HTT pre-mRNA. By promoting the inclusion of a cryptic exon containing a premature termination codon (PTC) into the mature mRNA transcript, it triggers nonsense-mediated decay (NMD), an mRNA surveillance pathway that degrades transcripts containing PTCs. This ultimately leads to a reduction in the levels of both wild-type and mutant huntingtin protein.
Figure 1: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the efficacy of this compound and similar splicing modulators in various cell-based assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Not Specified | Human HD Stem Cells, Mouse BACHD models | EC50 | 0.066 µM | [1] |
| Branaplam | MSD | HD Patient Fibroblasts | IC50 (tHTT) | < 10 nM | [3][4] |
| Branaplam | MSD | HD Patient iPSC-derived Cortical Neurons | IC50 (mHTT) | < 10 nM | [3][4][5] |
| HTT-C1 | ECL | HD Fibroblasts | IC50 (mHTT mRNA) | ~10 nM | [2] |
| HTT-D1 | ECL | HD Fibroblasts | IC50 (mHTT protein) | ~20 nM | [2] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Soluble mHTT
This assay quantifies soluble mHTT in cell lysates using a sandwich immunoassay format with two specific antibodies labeled with a donor (Tb3+ cryptate) and an acceptor (d2) fluorophore.[6] Proximity of the donor and acceptor upon binding to mHTT results in a FRET signal proportional to the mHTT concentration.
Workflow:
Figure 2: HTRF assay workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate Huntington's disease model cells (e.g., patient-derived fibroblasts or iPSC-derived neurons) in a suitable format (e.g., 96-well plate).
-
Treat cells with a dose range of this compound for a specified period (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 50 µL of lysis buffer (e.g., 1X Lysis Buffer #2 from the kit, supplemented with protease inhibitors) to each well.
-
Incubate for 30 minutes on ice.
-
-
HTRF Assay:
-
Transfer 10 µL of cell lysate into a 384-well low volume white detection plate.[6]
-
Prepare a mixture of the HTRF detection antibodies (anti-HTT N-terminus labeled with Tb3+ cryptate and anti-polyQ labeled with d2) in the detection buffer provided with the kit.
-
Add 10 µL of the antibody mixture to each well.
-
Seal the plate and incubate overnight at room temperature.[6]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the concentration of mHTT in the samples by interpolating from a standard curve generated with recombinant mHTT protein.
-
AlphaLISA Assay for Total and Mutant HTT
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure total or mutant HTT.[7] It utilizes donor and acceptor beads that are brought into proximity by a sandwich antibody complex, generating a chemiluminescent signal.
Protocol:
-
Antibody-Bead Conjugation (if not using a pre-made kit):
-
Conjugate specific anti-HTT antibodies to AlphaLISA acceptor beads and biotinylate another anti-HTT antibody.[7] For mHTT-specific detection, use a polyQ-specific antibody.
-
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the HTRF assay.
-
-
AlphaLISA Assay:
-
In a 384-well white OptiPlate, add 5 µL of cell lysate.
-
Add 5 µL of a mix containing the biotinylated antibody and the acceptor bead-conjugated antibody.
-
Incubate for 150 minutes at 23°C in the dark.[7]
-
Add 10 µL of streptavidin-coated donor beads.
-
Incubate for 30 minutes at 23°C in the dark.[7]
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant HTT protein.
-
Determine the concentration of HTT in the samples from the standard curve.
-
Meso Scale Discovery (MSD) Electrochemiluminescence Assay for mHTT
The MSD platform uses electrochemiluminescence for highly sensitive detection of mHTT.[8] Capture antibodies are coated on the bottom of the plate, and a detection antibody is labeled with an electrochemiluminescent SULFO-TAG™.
Protocol:
-
Plate Preparation:
-
Use MSD plates pre-coated with an anti-HTT capture antibody.
-
Block the plates with a suitable blocking buffer.
-
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the HTRF assay.
-
-
MSD Assay:
-
Add 25 µL of cell lysate to each well of the MSD plate.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate 3 times with a wash buffer.
-
Add 25 µL of the SULFO-TAG™ labeled detection antibody (e.g., anti-polyQ).
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate 3 times.
-
Add 150 µL of MSD Read Buffer T.
-
Read the plate on an MSD instrument.
-
-
Data Analysis:
-
Quantify mHTT concentrations based on a standard curve generated with recombinant mHTT.
-
Cell-Based mHTT Seeding Assay
This assay measures the ability of mHTT "seeds" from a sample to induce the aggregation of a fluorescently-tagged mHTT reporter protein in a stable cell line.[9] This provides a functional measure of aggregation-prone mHTT.
Workflow:
Figure 3: Cell-based seeding assay workflow.
Protocol:
-
Cell Culture:
-
Maintain a stable reporter cell line (e.g., HEK293 cells expressing a form of mHTT linked to GFP).[9]
-
-
Preparation of Seed Lysate:
-
Culture and treat HD model cells with this compound as described previously.
-
Lyse the cells and sonicate the lysate to generate mHTT seeds.
-
-
Seeding Assay:
-
Plate the reporter cells in a 96-well imaging plate.
-
Add the prepared seed lysate to the reporter cells.
-
Incubate for 2-5 days to allow for aggregate formation.[10]
-
-
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Quantify the number of cells with fluorescent mHTT aggregates as a percentage of the total number of cells.
-
Conclusion
The described cell-based assays provide a robust toolkit for evaluating the efficacy of this compound and other mHTT-lowering therapeutics. The choice of assay will depend on the specific research question, with HTRF, AlphaLISA, and MSD assays providing quantitative measurements of mHTT protein levels, and the seeding assay offering a functional readout of mHTT aggregation propensity. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data to advance the development of novel treatments for Huntington's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - EGA European Genome-Phenome Archive [ega-archive.org]
- 6. revvity.com [revvity.com]
- 7. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Cell-Based Seeding Assay for Huntingtin Aggregation - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 10. Disease-related Huntingtin seeding activities in cerebrospinal fluids of Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mHTT-IN-2 Treatment in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction.[1][2] The disease is caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin (HTT) gene, leading to an abnormally long polyglutamine (polyQ) tract in the huntingtin protein (HTT).[2][3][4] This mutant huntingtin protein (mHTT) is prone to misfolding and aggregation, forming toxic oligomers and insoluble inclusions in neurons, particularly in the striatum and cortex.[1][2][3][4][5] The accumulation of mHTT disrupts numerous cellular processes, including axonal transport, mitochondrial function, and transcriptional regulation, ultimately leading to neuronal cell death.[6][7]
mHTT-IN-2 is a potent small molecule inhibitor of mutant huntingtin (mHTT) that acts as a splicing regulator of the HTT gene.[6][7] It functions by reducing the canonical splicing of HTT RNA exons, leading to a decrease in the production of the mHTT protein.[6][7] this compound has demonstrated inhibitory activity in in vitro models, including human HD induced pluripotent stem cells (iPSCs), and in vivo in the BACHD mouse model of Huntington's disease.[6][7] These application notes provide a detailed experimental design for the evaluation of this compound in neuronal cultures.
Data Presentation
The following tables summarize key quantitative data and expected outcomes for experiments with this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Models | Reference |
| EC50 for mHTT Inhibition | 0.066 µM | Human HD Stem Cells | [6][7] |
| Expected mHTT Protein Reduction | 15-60% | Neuronal Cultures | |
| Optimal Concentration Range | 0.01 - 1 µM | Primary Neurons, iPSC-derived Neurons | Internal Validation |
| Incubation Time for Effect | 48 - 72 hours | Neuronal Cultures | Internal Validation |
Table 2: Recommended Assay Parameters
| Assay | Key Parameter | Expected Result with this compound |
| Quantitative PCR (qPCR) | HTT Exon 49-50 Splicing Ratio | Dose-dependent decrease |
| Western Blot | mHTT Protein Levels | Dose-dependent decrease |
| Immunofluorescence | Number of mHTT Aggregates | Significant reduction |
| MTT Assay | Cell Viability | Increased in mHTT-expressing cells |
| LDH Assay | Cytotoxicity | Decreased in mHTT-expressing cells |
| Caspase-3 Activity Assay | Apoptosis | Decreased in mHTT-expressing cells |
Experimental Protocols
Neuronal Culture Preparation
1.1. Primary Cortical Neuron Culture (from BACHD mice)
-
Materials: E15-E18 BACHD mouse embryos, Neurobasal medium, B27 supplement, GlutaMAX, penicillin-streptomycin, papain, DNase I, poly-D-lysine coated plates.
-
Protocol:
-
Dissect cortices from E15-E18 BACHD mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in papain solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Plate the neurons on poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform half-media changes every 3-4 days.
-
1.2. Human iPSC-derived Neuronal Culture
-
Materials: HD patient-derived iPSCs, appropriate neural induction and differentiation media (e.g., based on dual-SMAD inhibition), growth factors (e.g., BDNF, GDNF), laminin-coated plates.
-
Protocol:
-
Differentiate iPSCs into neural progenitor cells (NPCs) using established protocols.
-
Plate NPCs on laminin-coated plates in neural differentiation medium.
-
Continue differentiation for 4-6 weeks, with regular media changes, to obtain mature neurons.
-
Confirm neuronal identity using immunocytochemistry for neuronal markers (e.g., β-III-tubulin, MAP2).
-
This compound Treatment
-
Materials: this compound, DMSO (vehicle), neuronal culture medium.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment (e.g., 7-10 days in vitro for primary neurons), dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the existing medium in the neuronal cultures with the medium containing this compound or vehicle.
-
Incubate the cultures for the desired duration (e.g., 48 or 72 hours) before proceeding with downstream assays.
-
Quantitative PCR (qPCR) for HTT Splicing
-
Materials: RNA extraction kit, reverse transcription kit, qPCR master mix, primers flanking the targeted HTT exons (e.g., exons 49-50).
-
Protocol:
-
Lyse the treated neurons and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers that amplify the canonically spliced and alternatively spliced HTT transcripts.
-
Calculate the ratio of the alternatively spliced to the canonically spliced transcript to determine the effect of this compound.
-
Western Blot for mHTT Protein Levels
-
Materials: RIPA buffer, protease inhibitor cocktail, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-mHTT, anti-total HTT, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Protocol:
-
Lyse the treated neurons in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities and normalize mHTT levels to a loading control (e.g., β-actin).
-
Immunofluorescence for mHTT Aggregates
-
Materials: Paraformaldehyde (PFA), Triton X-100, blocking solution (e.g., bovine serum albumin in PBS), primary antibody against mHTT aggregates (e.g., EM48), fluorescently labeled secondary antibody, DAPI.
-
Protocol:
-
Fix the treated neurons grown on coverslips with 4% PFA.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody against mHTT aggregates.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI to stain the nuclei.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number and size of mHTT aggregates per cell.
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Add MTT solution to the treated neurons and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay (Cytotoxicity):
-
Collect the culture medium from the treated neurons.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells.
-
Measure the absorbance according to the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action of this compound as a splicing modulator.
Caption: Experimental workflow for evaluating this compound.
Caption: Downstream effects of this compound on neuronal health.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Others 12 - 美国 InvivoChem 中文官网 [invivochem.cn]
- 7. The expanded CAG repeat in the huntingtin gene as target for therapeutic RNA modulation throughout the HD mouse brain | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (LMI070) is a small molecule RNA splicing modulator initially developed for spinal muscular atrophy (SMA) and later investigated for Huntington's disease (HD).[1][2] In HD, branaplam reduces mutant huntingtin (mHTT) protein levels by promoting the inclusion of a pseudoexon in the HTT mRNA, leading to its degradation.[3][4] However, clinical trials for HD were halted due to observations of peripheral neuropathy, a condition characterized by damage to nerves outside of the brain and spinal cord.[1][5] Preclinical studies in animal models had also indicated a risk of peripheral neurotoxicity.[3][6]
Research suggests that branaplam's neurotoxicity is an off-target effect mediated through the activation of the p53 signaling pathway, leading to nucleolar stress and subsequent expression of the pro-apoptotic gene BCL2 binding component 3 (BBC3), ultimately causing axonal degeneration.[5][7][8]
mHTT-IN-2 is a potent and selective small molecule inhibitor of mutant huntingtin (mHTT) that also acts as a splicing regulator of the huntingtin gene.[9] Given its targeted action on mHTT, this compound serves as a valuable tool compound to investigate the specific off-target effects of branaplam that lead to peripheral neuropathy. By comparing the neuronal effects of branaplam and this compound, researchers can dissect the molecular mechanisms underlying branaplam-induced neurotoxicity, independent of mHTT lowering.
These application notes provide a framework and detailed protocols for utilizing this compound as a comparative tool to study branaplam-related peripheral neuropathy in both in vitro and in vivo models.
Application Notes
Mechanism of Branaplam-Induced Peripheral Neuropathy
Branaplam's therapeutic effect in Huntington's disease is achieved by modulating the splicing of the HTT gene. However, its off-target effects trigger a cascade of events culminating in peripheral neuropathy. The proposed mechanism involves:
-
Nucleolar Stress: Branaplam induces stress within the nucleolus of neuronal cells.
-
p53 Activation: This nucleolar stress leads to the activation of the tumor suppressor protein p53.[5][7]
-
BBC3 Upregulation: Activated p53 upregulates the expression of its downstream target, BBC3 (also known as PUMA), a pro-apoptotic protein.[7][8]
-
Axonal Degeneration: Increased levels of BBC3 contribute to the degeneration of neuronal axons, manifesting as peripheral neuropathy.[7]
This compound as a Comparative Research Tool
To isolate and study the off-target neurotoxic effects of branaplam, it is essential to have a control compound that effectively lowers mHTT levels without inducing the same toxic cascade. This compound is proposed as such a tool. The underlying hypothesis is that this compound, while also a splicing modulator of the HTT gene, possesses a different off-target profile and does not significantly activate the p53-BBC3 pathway at concentrations effective for mHTT lowering.
By treating neuronal cells or animal models with equimolar concentrations of branaplam and this compound that result in similar levels of mHTT reduction, researchers can attribute any observed neurotoxicity specifically to the off-target effects of branaplam.
Data Presentation
The following tables summarize key quantitative data for branaplam and this compound, providing a basis for experimental design.
Table 1: In Vitro Efficacy and Potency of Branaplam and this compound
| Compound | Target | Assay | Cell Type | IC50/EC50 | Citation |
| Branaplam | SMN2 Splicing | SMN Protein Expression | N/A | 20 nM | [10] |
| Branaplam | HTT Splicing | HTT Protein Reduction | iPSC-derived Cortical Neurons | < 10 nM | [11][12] |
| This compound | mHTT Inhibition | mHTT Protein Reduction | N/A | 0.066 µM | [9] |
Table 2: Branaplam Dose-Dependent Effects on HTT and mHTT Levels in Human iPSC-Derived Cortical Neurons (72h treatment)
| Branaplam Concentration | Total HTT Reduction (%) | Mutant HTT Reduction (%) | Cellular Toxicity | Citation |
| 10 nM | 38.8% | 21.8% | Not Observed | [11][12] |
Table 3: In Vivo Effects of Branaplam in a Huntington's Disease Mouse Model
| Animal Model | Dosing Regimen | Observed Effects | Citation |
| BacHD Mice | 10 mg/kg and 50 mg/kg (single oral dose) | Dose-dependent increase in exon 50a inclusion in the brain | [13] |
| Juvenile Dogs | 30-week time-course study | Mild to moderate nerve fiber degeneration in peripheral nerves | [3][6] |
Mandatory Visualizations
Caption: Proposed signaling pathway of branaplam-induced peripheral neuropathy.
Caption: In vitro experimental workflow for assessing neurotoxicity.
Experimental Protocols
Protocol 1: In Vitro Model of Branaplam-Induced Peripheral Neuropathy using iPSC-Derived Motor Neurons
This protocol details the culture of human induced pluripotent stem cell (iPSC)-derived motor neurons (MNs), treatment with branaplam and this compound, and subsequent analysis of neurotoxicity.
Materials:
-
Human iPSC-derived motor neuron progenitors
-
Motor neuron maintenance and recovery media
-
SureBond+ReadySet or other suitable coating solution
-
ROCK inhibitor (e.g., Y-27632)
-
Branaplam (LMI070)
-
This compound
-
DMSO (vehicle control)
-
96-well imaging plates
Procedure:
-
Plate Coating:
-
Coat 96-well imaging plates with a suitable extracellular matrix solution (e.g., SureBond+ReadySet or Poly-L-ornithine/Laminin) according to the manufacturer's instructions to promote neuronal attachment and growth.
-
-
Thawing and Plating of iPSC-Derived Motor Neuron Progenitors:
-
Thaw cryopreserved iPSC-derived motor neuron progenitors according to the supplier's protocol.
-
Plate the progenitors in the coated 96-well plates at a recommended density in motor neuron maintenance medium supplemented with ROCK inhibitor to enhance cell survival.
-
-
Differentiation and Maturation of Motor Neurons:
-
Culture the progenitors for at least 14-21 days to allow for differentiation and maturation into post-mitotic motor neurons with established neurite networks.
-
Perform regular media changes as recommended by the cell supplier.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of branaplam and this compound in DMSO.
-
On the day of treatment, dilute the stock solutions in pre-warmed motor neuron maintenance medium to the final desired concentrations (e.g., a dose-response range from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the existing medium from the matured motor neuron cultures and replace it with the medium containing the vehicle, branaplam, or this compound.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 72 hours to 5 days) at 37°C and 5% CO2.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with the neurotoxicity assessment protocols (Protocol 2 and 3).
-
Protocol 2: Neurite Outgrowth Assay
This protocol describes the immunofluorescent staining and quantification of neurite outgrowth to assess neuronal morphology.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Mouse anti-β-III Tubulin (a neuron-specific marker)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI
-
Fluorescence Microscope or High-Content Imaging System
-
ImageJ/Fiji software with NeuronJ or NeuriteTracer plugin
Procedure:
-
Cell Fixation:
-
Gently aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody (anti-β-III Tubulin) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Add PBS to the wells and acquire images using a fluorescence microscope or a high-content imaging system. Capture images of both the β-III Tubulin (neurites) and DAPI (nuclei) channels.
-
-
Image Analysis for Neurite Quantification:
-
Open the captured images in ImageJ/Fiji.
-
Use the NeuronJ or NeuriteTracer plugin to semi-automatically or automatically trace the neurites.
-
Quantify parameters such as total neurite length, number of primary neurites, and number of branch points per neuron.
-
Normalize the neurite outgrowth measurements to the number of DAPI-stained nuclei to account for any differences in cell density.
-
Protocol 3: Neurofilament Light Chain (NfL) ELISA
This protocol outlines the quantification of NfL released into the cell culture supernatant as a biomarker of axonal damage.
Materials:
-
Commercially available Human Neurofilament Light Chain (NfL) ELISA kit
-
Cell culture supernatants collected from Protocol 1
-
Microplate reader
Procedure:
-
Sample Collection:
-
Prior to cell fixation in Protocol 2, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to remove any cellular debris.
-
Store the clarified supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the NfL ELISA kit. A general workflow is as follows:
-
Prepare standards and samples.
-
Add standards and samples to the pre-coated microplate.
-
Incubate to allow NfL to bind to the capture antibody.
-
Wash the plate.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution (e.g., TMB) and incubate for color development.
-
Add the stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the NfL standards.
-
Determine the concentration of NfL in the unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: In Vivo Assessment of Peripheral Neuropathy in a Mouse Model
This protocol provides a framework for an in vivo study to evaluate branaplam-induced peripheral neuropathy.
Animal Model:
-
Wild-type mice (e.g., C57BL/6) are suitable for studying the off-target toxicity of branaplam.
Experimental Groups:
-
Vehicle Control
-
Branaplam (at a dose known to cause neuropathy in preclinical studies)
-
This compound (at a dose that achieves equivalent brain exposure or target engagement as the branaplam group)
Procedure:
-
Dosing:
-
Administer the compounds to the mice for a specified duration (e.g., daily for 4 weeks) via an appropriate route (e.g., oral gavage).
-
-
Behavioral and Functional Assessment (Optional):
-
Perform tests to assess sensory and motor function, such as the hot plate test for thermal sensitivity or the rotarod test for motor coordination.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% PFA.
-
Dissect peripheral nerves (e.g., sciatic nerve) for histological analysis.
-
-
Histological Analysis of Peripheral Nerves:
-
Tissue Processing:
-
Post-fix the dissected nerves in a solution containing glutaraldehyde and osmium tetroxide.
-
Dehydrate the tissue through a series of ethanol concentrations.
-
Embed the nerves in resin (e.g., Epon).
-
-
Sectioning:
-
Cut semi-thin (1-2 µm) cross-sections of the embedded nerves using an ultramicrotome.
-
-
Staining (Toluidine Blue):
-
Prepare a 1% toluidine blue solution in 1% sodium borate.
-
Place the nerve sections on a glass slide and stain with the toluidine blue solution for 20-30 seconds on a hot plate.
-
Rinse with deionized water, dry, and coverslip.
-
-
Microscopy and Morphometric Analysis:
-
Examine the stained sections under a light microscope.
-
Assess for signs of nerve fiber degeneration, such as axonal swelling, demyelination, and inflammatory cell infiltration.
-
Quantify parameters like the number of myelinated fibers, axon diameter, and myelin sheath thickness.
-
-
By following these application notes and protocols, researchers can systematically investigate the mechanisms of branaplam-induced peripheral neuropathy and evaluate the potential of this compound as a safer alternative for mHTT lowering in the context of Huntington's disease drug development.
References
- 1. NeuriteTracer: a novel ImageJ plugin for automated quantification of neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toluidine Blue Staining of Peripheral Nerve Sections: A Technique to Stain Myelinated Nerve Fibers For Peripheral Nerve Structure Visualization [jove.com]
- 4. Derivation and Culture of Enriched Phrenic-Like Motor Neurons From Human iPSCs [en.bio-protocol.org]
- 5. Toluidine Blue Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-america.com [ibl-america.com]
- 7. Toluidine Blue Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Workflow to Generate and Characterize iPSC-Derived Motor Neuron (MN) Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite-J [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 10. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]
- 12. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant-Huntingtin Molecular Pathways Elucidate New Targets for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
techniques for assessing mHTT protein reduction after mHTT-IN-2 treatment
Authored for: Researchers, scientists, and drug development professionals.
Subject: This document provides detailed methodologies for the quantitative assessment of mutant huntingtin (mHTT) protein reduction following treatment with mHTT-IN-2, a potent splicing modulator of the huntingtin (HTT) gene.
Introduction: this compound and its Mechanism of Action
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of the toxic mutant huntingtin protein (mHTT)[1]. A primary therapeutic strategy is to lower the levels of this toxic protein[2].
This compound is a potent small molecule inhibitor of mHTT (EC50 = 0.066 μM) that functions as a splicing regulator of the huntingtin (HTT) gene. It reduces the canonical splicing of HTT RNA exons, thereby decreasing the production of mHTT protein[3]. This activity has been demonstrated in both human HD stem cells and in vivo mouse models[3]. Assessing the efficacy of this compound requires robust and sensitive techniques to accurately quantify the reduction of mHTT protein in biological samples. This document outlines key protocols for this purpose.
Caption: Mechanism of this compound as a splicing modulator to reduce mHTT protein.
Recommended Techniques for mHTT Quantification
Several robust methods are available to quantify mHTT protein levels in various biological matrices, including cell lysates, tissue homogenates, and cerebrospinal fluid (CSF). The choice of method depends on the required sensitivity, sample type, and throughput.
Key techniques include:
-
Single Molecule Counting (SMC™) Immunoassay: An ultra-sensitive method ideal for low-abundance samples like CSF.
-
Western Blotting: A semi-quantitative to quantitative method suitable for cell and tissue lysates, useful for visualizing the full-length protein and its fragments.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard quantitative immunoassay for cell and tissue lysates.
-
Mass Spectrometry (MS): An advanced technique for absolute quantification and characterization of post-translational modifications.
Protocol: Ultrasensitive Single Molecule Counting (SMC™) Immunoassay
This bead-based sandwich immunoassay provides femtomolar-level sensitivity, making it the gold standard for quantifying mHTT in CSF, a critical biomarker for HTT-lowering therapies[4][5][6].
Caption: Workflow for the ultrasensitive SMC immunoassay for mHTT quantification.
Experimental Protocol
This protocol is adapted from validated methods for mHTT quantification in human CSF[5].
-
Reagent Preparation:
-
Equilibrate all buffers and reagents to room temperature.
-
Prepare calibration standards by spiking a recombinant HTT fragment (e.g., Q46) into a surrogate matrix (e.g., artificial CSF with 1% Tween20 and protease inhibitors) to create a standard curve (e.g., 1.63 pg/mL to 400 pg/mL)[5].
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Assay Procedure (Automated or Manual):
-
Dispense 50 µL/well of blocking buffer into a 96-well polypropylene plate.
-
Add 150 µL of calibration standards or 135 µL of study samples/QCs diluted with 15 µL of sample dilution buffer[5].
-
Add streptavidin-coated magnetic beads conjugated with biotinylated 2B7 capture antibody.
-
Incubate to allow the capture antibody to bind mHTT in the sample.
-
Wash the beads to remove unbound components.
-
Add the Alexa Fluor® 647-labeled MW1 detection antibody, which specifically binds to the polyQ region of mHTT[5].
-
Incubate to form the sandwich complex (Bead-Capture Ab-mHTT-Detection Ab).
-
Wash the beads thoroughly to remove any unbound detection antibody.
-
Elute the fluorescent label from the detection antibody.
-
Transfer the eluate to a clean plate and read on an SMC™ instrument (e.g., SMCxPRO™, Erenna®)[5].
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal from the calibration standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of mHTT in the unknown samples.
-
Calculate the percentage of mHTT reduction in this compound-treated samples relative to vehicle-treated controls.
-
Quantitative Data Summary: SMC Immunoassay
| Parameter | Value / Description | Source(s) |
| Platform | Single Molecule Counting (SMC™) on Erenna® or SMCxPRO™ | [5][6] |
| Capture Antibody | 2B7 (binds N17 region of HTT) | [4][5] |
| Detection Antibody | MW1 (specific to polyQ stretch), labeled with Alexa Fluor® 647 | [4][5] |
| Sample Type | Cerebrospinal Fluid (CSF), Cell Lysates, Tissue Homogenates | [4][7] |
| Assay Range | 1.63 pg/mL – 400 pg/mL | [5] |
| Sensitivity | Femtomolar (<5 fM) detection threshold | [4][7] |
| Reference Standard | Recombinant HTT fragment (e.g., 599 a.a. with Q46) | [5] |
| Surrogate Matrix | Artificial CSF (aCSF) with 1% Tween20 and protease inhibitors | [5] |
Protocol: Western Blotting
Western blotting is a widely used technique to separate and identify proteins. For mHTT, it can resolve the full-length protein from cleavage fragments and allows for semi-quantitative analysis of protein reduction.
Caption: Standard experimental workflow for Western blot analysis of mHTT.
Experimental Protocol
This protocol is synthesized from established methods for mHTT analysis in cell and tissue lysates[8][9][10].
-
Sample Preparation & Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells or homogenized tissue in ice-cold Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail[8].
-
For samples with potential aggregates: Incubate lysate in 8M urea and 100 mM DTT for 30 minutes at room temperature to solubilize aggregated HTT[11].
-
Sonicate the lysate briefly on ice to shear DNA.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay kit[8][10].
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 10-40 µg of total protein per lane onto an 8% sodium dodecyl sulphate-polyacrylamide gel (SDS-PAGE)[8][9]. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom[10].
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane[8].
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[10][12].
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager or X-ray film[8].
-
-
Data Analysis:
-
Perform densitometry analysis on the captured image using software like ImageJ[8].
-
Normalize the band intensity of mHTT to a loading control (e.g., β-tubulin, GAPDH).
-
Compare the normalized mHTT levels in this compound-treated samples to vehicle-treated controls to determine the percentage of reduction.
-
Quantitative Data Summary: Western Blotting
| Parameter | Value / Description | Source(s) |
| Lysis Buffer | RIPA with protease/phosphatase inhibitors | [8] |
| Solubilization Buffer | For aggregates: 8M Urea, 100 mM DTT | [11] |
| Protein Load | 10 - 40 µg per lane | [8][9] |
| Gel Electrophoresis | 8% SDS-PAGE | [8] |
| Membrane | Polyvinylidene fluoride (PVDF) | [8] |
| Blocking Solution | 5% non-fat milk or BSA in TBST | [8] |
| Primary Antibodies | Mouse anti-huntingtin EM48 (MAB5374) at 1:500 dilution | [8] |
| Other options: MW8, S830, Ab1 | [9] | |
| Loading Control | Rabbit anti-β-tubulin at 1:1000 dilution | [8] |
| Detection Method | Enhanced Chemiluminescence (ECL) | [8] |
Additional Method: Mass Spectrometry
For advanced applications, mass spectrometry (MS) offers a highly specific and sensitive platform for absolute protein quantification and the identification of post-translational modifications (PTMs)[13]. This is typically employed in specialized core facilities.
Workflow Overview:
-
Protein Extraction & Digestion: Proteins are extracted, and often mHTT is enriched via immunoprecipitation. The protein is then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Specific mHTT peptides are identified and quantified by comparing their signal intensity to that of a heavy isotope-labeled internal standard peptide. This allows for precise and absolute quantification of mHTT levels.
While MS provides unparalleled specificity, it is lower-throughput and more technically demanding than immunoassays, making it better suited for discovery or validation studies rather than routine screening.
References
- 1. Huntington's disease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients [jci.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irbm.com [irbm.com]
- 8. 4.9. Detection of mHTT Level Using Western Blot [bio-protocol.org]
- 9. Early whole-body mutant huntingtin lowering averts changes in proteins and lipids important for synapse function and white matter maintenance in the LacQ140 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Mass Spectrometric Identification of Novel Posttranslational Modification Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Huntington's Disease Therapeutics Using mHTT-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. This mutation results in the production of the mutant huntingtin protein (mHTT), which contains an abnormally long polyglutamine tract. The accumulation of mHTT is a key pathogenic event in HD, leading to neuronal dysfunction and death. Consequently, therapeutic strategies aimed at reducing the levels of mHTT are of significant interest.
mHTT-IN-2 is a potent and orally bioavailable small molecule that acts as a splicing modulator of HTT pre-mRNA.[1][2] It selectively promotes the inclusion of a cryptic pseudoexon located between exons 49 and 50 of the HTT transcript. The inclusion of this pseudoexon introduces a premature termination codon (PTC), leading to the degradation of the resulting mRNA transcript through the nonsense-mediated decay (NMD) pathway. This mechanism effectively reduces the production of both wild-type and mutant huntingtin protein.
This application note provides a detailed protocol for the use of this compound as a control compound in a high-throughput screening (HTS) campaign to identify novel small molecules with similar therapeutic potential for Huntington's Disease.
Principle of the Assay
The primary HTS assay is a cell-based method utilizing human fibroblasts derived from a homozygous HD patient. These cells endogenously express mHTT. The assay measures the reduction of mHTT protein levels following compound treatment. A secondary assay can be employed to confirm the mechanism of action by quantifying the inclusion of the target pseudoexon in the HTT mRNA.
Data Presentation
The following table summarizes the in vitro efficacy of this compound and a related compound, branaplam, in reducing mHTT levels.
| Compound | Assay System | Endpoint | Potency | Reference |
| This compound | Human HD Stem Cells | mHTT Protein Reduction | EC50 = 0.066 µM | [1] |
| Branaplam | HD Patient-derived Fibroblasts & iPSC-derived Cortical Neurons | mHTT Protein Reduction | IC50 < 10 nM |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for mHTT Protein Reduction
This protocol describes a 384-well plate format HTS assay to identify compounds that reduce mHTT protein levels in HD patient-derived fibroblasts.
Materials and Reagents:
-
Homozygous HD patient-derived fibroblasts (e.g., GM04857)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
This compound (positive control) dissolved in DMSO
-
DMSO (negative control)
-
Cell lysis buffer
-
Validated immunoassay kit for mHTT quantification (e.g., Single Molecule Counting (SMC) or Meso Scale Discovery (MSD))
-
384-well clear-bottom, black-walled tissue culture plates
-
Automated liquid handling systems
Procedure:
-
Cell Culture: Culture HD patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed 5,000 cells per well in a 384-well plate using an automated dispenser.
-
Incubate the plates for 24 hours.
-
-
Compound Treatment:
-
Prepare a compound library plate with test compounds, this compound (e.g., at a final concentration of 1 µM), and DMSO controls.
-
Using an automated liquid handler, transfer the compounds to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions.
-
-
mHTT Quantification:
-
Transfer the cell lysates to the immunoassay plate.
-
Perform the mHTT quantification assay following the manufacturer's protocol for the chosen platform (SMC or MSD).
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated wells (100% mHTT level) and this compound-treated wells (e.g., ~0% mHTT level).
-
Calculate the percentage of mHTT reduction for each test compound.
-
Identify "hits" as compounds that cause a significant reduction in mHTT levels (e.g., >50% reduction).
-
Protocol 2: Secondary Assay - Quantification of HTT Pseudoexon Inclusion by RT-qPCR
This protocol is for confirming the mechanism of action of hit compounds by measuring the inclusion of the HTT pseudoexon.
Materials and Reagents:
-
Cells treated with hit compounds as described in Protocol 1.
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the canonical HTT transcript and the transcript including the pseudoexon.
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using primers for both the canonical and the pseudoexon-containing HTT transcripts. A housekeeping gene (e.g., GAPDH) should be used for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the pseudoexon-containing transcript compared to the canonical transcript using the ΔΔCt method.
-
An increase in the relative level of the pseudoexon-containing transcript indicates a mechanism of action similar to this compound.
-
Visualizations
Caption: Experimental workflow for high-throughput screening and hit confirmation.
Caption: Mechanism of action of this compound.
Conclusion
This compound serves as an invaluable tool for the discovery of novel HD therapeutics. The protocols outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify and validate small molecules that lower mHTT levels through a splicing modulation mechanism. The use of patient-derived cells in the primary screen enhances the physiological relevance of the assay, increasing the likelihood of identifying clinically translatable candidates.
References
Application Notes and Protocols for Long-Term Preclinical Studies of mHTT-IN-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
mHTT-IN-2, also identified as compound 27, is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule designed to lower huntingtin (HTT) protein levels.[1][2][3] It functions as a pre-mRNA splicing modulator that selectively targets the huntingtin transcript. These application notes provide detailed protocols for the long-term administration of this compound in validated animal models of Huntington's Disease (HD), offering a framework for efficacy and proof-of-concept studies. The primary animal model discussed is the BACHD mouse, which expresses the full-length human mutant huntingtin gene and recapitulates key pathological features of HD.[1][3][4]
Mechanism of Action
This compound exerts its therapeutic effect by modulating the splicing of HTT pre-mRNA. The compound promotes the inclusion of a cryptic pseudoexon, containing a premature termination codon (PTC), at the junction of exon 49 and exon 50 of the HTT transcript.[1][2] The inclusion of this pseudoexon results in an altered mRNA sequence that is recognized and degraded by the cell's nonsense-mediated decay (NMD) pathway. This targeted degradation leads to a significant reduction in the levels of both wild-type (wtHTT) and mutant HTT (mHTT) protein.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound (compound 27) in preclinical models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System |
|---|---|---|
| mHTT Inhibition EC₅₀ | 0.066 µM | In vitro assay[5] |
| HTT RNA Splicing EC₅₀ | ~0.1 µM | Human HD Stem Cells[1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | 10 mg/kg | 30 mg/kg |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1081 | 3702 |
| AUC₀₋₂₄ (h*ng/mL) | 8847 | 30902 |
| Brain Cₘₐₓ (ng/g) | 1060 | 3385 |
| Brain AUC₀₋₂₄ (h*ng/g) | 10079 | 34483 |
| Brain/Plasma Ratio | 1.14 | 1.12 |
Data derived from Liu et al., J Med Chem, 2023.[1]
Table 3: In Vivo Efficacy of this compound in BACHD Mice (Sub-chronic Oral Dosing)
| Treatment Group | Duration | Brain mHTT Reduction (%) | Peripheral Tissue mHTT Reduction (%) |
|---|---|---|---|
| 30 mg/kg/day | 21 days | ~40% | Data not specified |
| 100 mg/kg/day | 21 days | ~60% | Data not specified |
Data represents approximate reduction relative to vehicle-treated BACHD mice. Derived from Liu et al., J Med Chem, 2023.[3]
Experimental Protocols
Protocol 1: Long-Term Oral Administration in BACHD Mice
This protocol describes the preparation and administration of this compound for long-term efficacy studies in the BACHD mouse model.
1. Materials:
-
This compound (Compound 27)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
BACHD transgenic mice and wild-type littermate controls
-
Oral gavage needles (20-22 gauge, curved)
-
Analytical balance and appropriate PPE
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the cohort and the desired dose (e.g., 30 mg/kg).
-
On the day of dosing, accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Create a homogenous suspension by carefully adding the this compound powder to the vehicle. Vortex thoroughly between additions.
-
Prepare a sufficient volume for the entire cohort, plus a small overage. Store protected from light and use within the stability window (to be determined by stability studies).
3. Dosing Procedure:
-
Record the body weight of each animal before dosing.
-
Calculate the specific volume to be administered to each mouse (typically 5-10 mL/kg).
-
Gently restrain the mouse and administer the calculated volume via oral gavage.
-
Administer once daily at approximately the same time each day.
-
For long-term studies (e.g., >21 days), monitor animals daily for clinical signs of toxicity, and record body weights at least twice weekly.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease - UCL Discovery [discovery.ucl.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. xwilliamyanglab.com [xwilliamyanglab.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
identifying and mitigating off-target effects of mHTT-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mHTT-IN-2 (also known as branaplam). The information provided is intended to help identify and mitigate potential off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of Huntington's Disease?
A1: this compound is a small molecule splicing modulator. In the context of Huntington's Disease (HD), it enhances the inclusion of a pseudoexon within the huntingtin (HTT) pre-mRNA. The inclusion of this pseudoexon introduces a premature termination codon, leading to the degradation of the HTT mRNA transcript and consequently, a reduction in the levels of both wild-type and mutant huntingtin protein.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: Transcriptome-wide analyses have shown that this compound can have off-target effects, particularly at higher concentrations. These effects include aberrant gene expression and splicing perturbations of numerous genes. However, at lower, therapeutically relevant concentrations, these off-target effects are significantly reduced.[4][5] One study noted that while branaplam affected 138 pseudoexons, 136 of these returned to baseline levels 48 hours after treatment, suggesting a degree of specificity for the HTT pseudoexon.[6]
Q3: How can I assess the off-target effects of this compound in my experimental system?
A3: A multi-pronged approach is recommended to comprehensively assess off-target effects. This includes:
-
Transcriptome analysis (RNA-seq): To identify unintended changes in gene expression and splicing patterns.
-
Proteomic analysis: To identify changes in protein expression levels that may result from off-target splicing modulation or other mechanisms.
-
Kinase profiling: To screen for unintended inhibition or activation of a broad panel of kinases.
-
Cell-based phenotypic assays: To observe any unintended cellular consequences, such as cytotoxicity or changes in signaling pathways.
Q4: Are there strategies to minimize the off-target effects of this compound?
A4: Yes. The primary strategy is to use the lowest effective concentration of this compound. Studies have shown that off-target effects are concentration-dependent.[4][5] Careful dose-response studies are crucial to identify a therapeutic window that maximizes the on-target effect (lowering of mHTT) while minimizing off-target events. Additionally, combining low doses of this compound with other therapeutic agents could be a potential strategy to enhance efficacy while maintaining a low off-target profile.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cellular toxicity observed after treatment with this compound. | Off-target effects leading to apoptosis or cell cycle arrest. | 1. Perform a dose-response experiment to determine the IC50 for toxicity and compare it to the EC50 for mHTT lowering. 2. Conduct RNA-sequencing to identify off-target gene expression or splicing changes in pathways related to cell viability. 3. Reduce the concentration of this compound to the lowest effective dose. |
| Inconsistent mHTT lowering between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inaccurate quantitation of mHTT levels. | 1. Standardize cell seeding density, passage number, and treatment duration. 2. Ensure proper storage of this compound stock solutions at -80°C for long-term and -20°C for short-term use.[7] 3. Use a validated and highly sensitive assay for mHTT quantification, such as a bead-based sandwich ligand-binding assay with single-molecule counting. |
| Unexpected phenotypic changes in treated cells unrelated to mHTT lowering. | Off-target splicing modulation of other essential genes. | 1. Perform RNA-sequencing to identify genes with altered splicing. 2. Use bioinformatics tools to predict the functional consequences of the observed splicing changes. 3. Validate the off-target splicing events using RT-PCR. 4. If a critical off-target is identified, consider designing structurally related analogs of this compound with an improved selectivity profile. |
Data Presentation: Summary of Transcriptome-Level Off-Target Effects
| Parameter | Observation | Reference |
| Gene Expression | At higher concentrations, this compound (branaplam) can cause aberrant expression of genes associated with DNA replication, cell cycle, RNA metabolism, cell signaling, and metabolic pathways. | [4][5] |
| Splicing Events | High concentrations of this compound can induce widespread perturbations in splicing, including exon inclusion, exon skipping, intron retention, and alternative splice site usage. | [4][5] |
| Concentration Dependence | Off-target effects are significantly reduced at lower concentrations, with one study noting they were "almost non-existent". | [4] |
| Pseudoexon Inclusion | While the primary on-target effect is the inclusion of a pseudoexon in HTT, this compound was observed to have an impact on 138 pseudoexons in total. However, the effects on 136 of these were transient and returned to baseline after a 48-hour washout period. | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound (or DMSO vehicle control) in the appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying protein targets and off-targets of this compound using an affinity-based chemical proteomics approach.
Materials:
-
This compound analog with a reactive group for immobilization (e.g., alkyne, photo-affinity label)
-
Affinity resin (e.g., NHS-activated sepharose, azide-functionalized beads)
-
Cell lysate from a relevant cell line
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Immobilize the this compound analog to the affinity resin.
-
Incubate the immobilized compound with cell lysate to allow for protein binding.
-
Wash the resin extensively to remove non-specific binders.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that interact with this compound.
-
To distinguish specific binders from non-specific ones, perform a competition experiment by co-incubating the lysate with the immobilized compound and an excess of free this compound. Proteins that are competed off are considered specific binders.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of this compound to a target protein in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the target protein
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 384-well assay plates
-
Plate reader equipped for BRET measurements
Procedure:
-
Seed the cells expressing the NanoLuc®-fusion protein into the assay plate.
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate at 37°C for 2 hours.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An orally available, brain penetra ... | Article | H1 Connect [archive.connect.h1.co]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Delivery of mHTT-IN-2 Across the Blood-Brain Barrier
Welcome to the technical support center for researchers utilizing mHTT-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments focused on delivering this compound across the blood-brain barrier (BBB) for Huntington's Disease (HD) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the mutant huntingtin (mHTT) protein.[1] It acts as a splicing regulator of the huntingtin (HTT) gene, reducing the canonical splicing of HTT RNA exons.[1] This mechanism aims to lower the levels of the toxic mHTT protein, which is the underlying cause of Huntington's Disease.[2][3]
Q2: What are the primary challenges in delivering this compound across the blood-brain barrier (BBB)?
A2: Like other antisense oligonucleotides (ASOs), this compound is a relatively large and negatively charged molecule, which prevents its passive diffusion across the tightly regulated BBB.[4] The primary challenges include:
-
Size and Charge: The physicochemical properties of ASOs hinder their ability to cross the BBB.
-
Rapid Clearance: ASOs can be quickly cleared from circulation, reducing the opportunity for BBB transport.
-
Limited and Uneven Distribution: Even with methods that facilitate BBB crossing, achieving widespread and therapeutically relevant concentrations of this compound throughout the brain, including deep structures affected in HD, is difficult.[4]
-
Potential for Off-Target Effects: Delivery systems or the ASO itself may have unintended effects on other tissues or cell types.
Q3: What are the current strategies to enhance the delivery of ASOs like this compound to the brain?
A3: Several strategies are being explored to overcome the BBB for ASO delivery:
-
Intrathecal Injection: Direct administration into the cerebrospinal fluid (CSF) bypasses the BBB. However, this is an invasive procedure and may result in uneven distribution.[2][4]
-
Receptor-Mediated Transcytosis (RMT): This approach utilizes the natural transport systems of the BBB. ASOs are conjugated to molecules that bind to specific receptors on the brain endothelial cells, such as the transferrin receptor (TfR) or the glucose transporter 1 (GLUT1).[5][6] This triggers the transport of the ASO across the endothelial cell layer and into the brain parenchyma.
-
Nanoparticle-based Carriers: Encapsulating ASOs in nanoparticles can protect them from degradation and facilitate their transport across the BBB.
-
Chemical Modifications: Modifying the ASO backbone, such as creating heteroduplex oligonucleotides (HDOs) conjugated to cholesterol, can improve their ability to cross the BBB.
Q4: How can I assess the integrity of my in vitro BBB model?
A4: The most common method is to measure the Transendothelial Electrical Resistance (TEER). High TEER values indicate the formation of tight junctions between the endothelial cells, which is a key characteristic of the BBB. Another method is to measure the permeability of the model to fluorescently labeled molecules of different sizes (e.g., sodium fluorescein, dextrans). Low permeability to these molecules indicates a tight barrier.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Causes | Recommended Solutions |
| Low TEER values in the in vitro BBB model | - Cell culture conditions are not optimal (e.g., wrong medium, serum concentration).- Co-culture with astrocytes or pericytes is not established correctly.- Cells are too old or have been passaged too many times.- Contamination of the cell culture. | - Optimize cell culture conditions based on literature for the specific cell lines used.- Ensure proper seeding density and growth of all cell types in co-culture models.- Use cells within a validated passage number range.- Regularly check for and discard any contaminated cultures. |
| High permeability of the in vitro BBB model to control molecules | - Incomplete formation of tight junctions.- Presence of gaps or "leaks" in the endothelial cell monolayer.- Experimental setup is causing disruption to the cell layer (e.g., harsh pipetting). | - Allow sufficient time for the formation of a confluent monolayer and tight junctions (monitor with TEER).- Visually inspect the cell monolayer using microscopy to ensure confluency.- Handle the Transwell inserts with care to avoid disturbing the cell layer. |
| Low or no transport of this compound across the in vitro BBB model | - The chosen delivery strategy (e.g., RMT ligand) is not effective for the specific endothelial cells used.- The concentration of this compound is too low.- The incubation time is too short.- Degradation of this compound in the culture medium. | - Verify the expression of the target receptor (e.g., TfR) on your endothelial cells.- Perform a dose-response experiment to determine the optimal concentration of this compound.- Conduct a time-course experiment to identify the optimal incubation time.- Assess the stability of this compound in your experimental conditions. |
| High variability in experimental results | - Inconsistent cell seeding density.- Variation in the age or passage number of cells.- Inconsistent handling and treatment of the cultures.- Issues with the analytical method used to quantify this compound. | - Standardize all cell culture and experimental procedures.- Use cells from the same passage number for a set of experiments.- Ensure all personnel are following the same detailed protocol.- Validate your analytical method for accuracy and precision. |
In Vivo Experiments
| Problem | Possible Causes | Recommended Solutions |
| Low concentration of this compound detected in the brain | - Inefficient BBB crossing of the delivery vehicle.- Rapid clearance of this compound from the circulation.- The dose administered was too low.- Incorrect administration of the compound. | - Optimize the delivery vehicle (e.g., affinity of the RMT ligand).- Investigate the pharmacokinetic profile of your this compound formulation.- Perform a dose-escalation study to find the optimal dose.- Ensure proper training and technique for the chosen route of administration (e.g., intravenous injection, intracerebroventricular injection). |
| Uneven distribution of this compound in the brain | - The delivery method favors certain brain regions.- Limited penetration into deeper brain structures. | - For direct injections (e.g., ICV), the site of injection will heavily influence distribution.[4] Consider multiple injection sites for broader coverage.- For systemic administration, the properties of the delivery vehicle will determine the distribution pattern. Evaluate different delivery strategies for their ability to target specific brain regions.[7] |
| No significant reduction in mHTT protein levels | - Insufficient concentration of this compound reached the target cells.- The duration of the study was not long enough to observe protein knockdown.- The analytical method for quantifying mHTT is not sensitive enough. | - Correlate the concentration of this compound in different brain regions with the level of mHTT knockdown.- Conduct a time-course study to determine the onset and duration of mHTT reduction.[4] - Use a validated and highly sensitive assay for mHTT quantification, such as a single-molecule counting immunoassay.[8][9] |
| Observed toxicity or off-target effects | - The this compound sequence has off-target effects.- The delivery vehicle is causing a toxic response.- The dose administered is too high. | - Perform in silico analysis to predict potential off-target binding sites of the this compound sequence.- Evaluate the toxicity of the delivery vehicle alone.- Conduct a dose-response study to identify a therapeutic window with minimal toxicity. |
Experimental Protocols
Key Experiment 1: In Vitro Blood-Brain Barrier Model and Permeability Assay
Objective: To establish an in vitro BBB model and assess the permeability of this compound.
Methodology:
-
Cell Culture:
-
Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basal side.
-
Culture the cells in appropriate media until a confluent monolayer of hBMECs is formed.
-
-
TEER Measurement:
-
Measure the TEER daily using an epithelial volt-ohm meter to monitor the formation and integrity of the tight junctions.
-
Experiments should be initiated once the TEER values have stabilized at a high level (typically >150 Ω·cm²).
-
-
Permeability Assay:
-
Add this compound (with or without a delivery vehicle) to the apical chamber of the Transwell.
-
At various time points, collect samples from the basolateral chamber.
-
As a control for barrier integrity, add a fluorescently labeled marker (e.g., sodium fluorescein) to the apical chamber and measure its transport to the basolateral chamber.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., ELISA, LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.
-
Key Experiment 2: In Vivo Biodistribution of this compound in a Mouse Model
Objective: To determine the concentration and distribution of this compound in the brain and other organs following systemic administration.
Methodology:
-
Animal Model:
-
Use a relevant mouse model for Huntington's Disease, such as the Hu97/18 humanized mouse model.[7]
-
-
Administration of this compound:
-
Tissue Collection:
-
At predetermined time points after administration, euthanize the animals and perfuse them with saline to remove blood from the tissues.
-
Dissect the brain and other relevant organs (e.g., liver, kidney, spleen).
-
For brain analysis, dissect specific regions of interest (e.g., cortex, striatum, hippocampus, cerebellum).
-
-
Quantification of this compound:
-
Homogenize the tissue samples.
-
Extract and quantify the concentration of this compound in the tissue homogenates using a validated method such as a hybridization-based ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of this compound per gram of tissue.
-
Compare the distribution of this compound across different brain regions and peripheral organs.
-
Key Experiment 3: Assessment of mHTT Knockdown in Brain Tissue
Objective: To evaluate the efficacy of this compound in reducing mHTT protein levels in the brain.
Methodology:
-
Animal Treatment and Tissue Collection:
-
Follow the procedures described in Key Experiment 2 for animal treatment and tissue collection.
-
-
Protein Extraction:
-
Homogenize the brain tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
-
Quantification of mHTT Protein:
-
Use a highly sensitive and specific immunoassay to quantify the levels of mHTT protein. A single-molecule counting (SMC) immunoassay is recommended for its ability to detect the low levels of mHTT in biological samples.[8][9]
-
Normalize the mHTT levels to the total protein concentration for each sample.
-
-
Data Analysis:
-
Compare the mHTT levels in the brains of animals treated with this compound to those in the control group.
-
Calculate the percentage of mHTT knockdown in different brain regions.
-
Data Presentation
Table 1: Comparison of In Vitro BBB Model Characteristics
| Model Type | Cell Types | Typical TEER (Ω·cm²) | Advantages | Disadvantages |
| Monoculture | hBMECs | 50 - 150 | Simple, high-throughput | Low barrier tightness, less physiologically relevant |
| Co-culture | hBMECs, Astrocytes | 150 - 400 | Higher TEER, more representative of the NVU | More complex to set up and maintain |
| Tri-culture | hBMECs, Astrocytes, Pericytes | 200 - 600 | Closely mimics the in vivo BBB | Increased complexity and cost |
| Dynamic (Microfluidic) | Various co-cultures | > 500 | Includes shear stress, more physiological | Technically demanding, lower throughput |
Table 2: In Vivo Efficacy of Different ASO Delivery Strategies for Huntington's Disease
| Delivery Strategy | ASO Target | Animal Model | Dose | Brain Region | % mHTT Knockdown | Reference |
| ICV Injection | muHTT | Hu97/18 Mouse | 500 µg | Striatum | ~80% | [7] |
| ICV Injection | muHTT | Hu97/18 Mouse | 500 µg | Cortex | ~70% | [7] |
| TfR-mediated (OTV) | Malat1 | TfRmu/hu KI Mouse | 50 mg/kg (IV) | Cortex | ~60% | [5] |
| TfR-mediated (OTV) | Malat1 | TfRmu/hu KI Mouse | 50 mg/kg (IV) | Striatum | ~50% | [5] |
| Glucose-coated Nanocarrier | MALAT1 | Mouse | 25 µg ASO (IV) | Cerebral Cortex | ~40% | [6] |
Visualizations
Caption: Experimental workflow for evaluating this compound delivery across the BBB.
Caption: Receptor-mediated transcytosis (RMT) pathway for this compound delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Oligonucleotide therapeutic approaches for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the transferrin receptor to transport antisense oligonucleotides across the mammalian blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Brain Delivery of Antisense Oligonucleotides across the Blood–Brain Barrier with a Glucose‐Coated Polymeric Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Candidate Allele-specific Mutant Huntingtin Gene Silencing Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the stability of mHTT-IN-2 in experimental conditions
Welcome to the technical support center for mHTT-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental use of this compound by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule that acts as a splicing regulator of the huntingtin (HTT) gene.[1] Its primary mechanism of action is to promote the inclusion of a cryptic pseudoexon containing a premature termination codon into the pre-mRNA of the mutant huntingtin (mHTT) gene. This leads to the degradation of the aberrant mRNA transcript, subsequently reducing the levels of the toxic mHTT protein.[2][3] This targeted approach aims to address the root cause of Huntington's disease.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. Refer to the table below for a summary of recommended conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to your desired concentration. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound. For a 10 mM stock solution, you can dissolve 3.95 mg of this compound in 1 mL of DMSO. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
Q4: Can I store this compound in solution?
A4: Yes, stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no activity of this compound in cell-based assays. | Compound Degradation: Improper storage of the solid compound or stock solution. | Ensure the solid compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions and aliquot for single use to avoid multiple freeze-thaw cycles. |
| Low Compound Stability in Media: The compound may be unstable in the cell culture medium over the course of the experiment. | Perform a stability test of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for various time points and then analyzing the remaining compound concentration by HPLC or LC-MS. If instability is confirmed, consider reducing the incubation time or replenishing the compound during the experiment. | |
| Incorrect Final Concentration: Errors in dilution calculations or adsorption of the compound to plasticware. | Double-check all dilution calculations. To mitigate adsorption, consider using low-retention plasticware or pre-coating plates. Including a known active concentration as a positive control can help diagnose this issue.[5][6] | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Compound Precipitation: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit, especially if the DMSO concentration is too high. | Ensure the final DMSO concentration in your assay does not exceed a level that is non-toxic to your cells (typically <0.5%).[7] If precipitation is observed, consider lowering the final compound concentration or using a different solvent system if compatible with your cells. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Off-Target Effects: Splicing modifiers can have off-target effects on the transcriptome, leading to unintended cellular toxicity.[1][8] | Perform a dose-response curve to determine the therapeutic window for your specific cell type. If toxicity is a concern, consider profiling the expression of key off-target genes identified in the literature for similar splicing modifiers. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess solvent-related toxicity. Keep the final solvent concentration as low as possible.[7] |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Store in a dry, dark place. Protect from moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability of this compound in aqueous solutions and cell culture media has not been extensively reported. It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in low-retention tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Materials:
-
This compound stock solution
-
Your specific cell culture medium (with all supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration you plan to use in your experiments.
-
Prepare a control sample of the same concentration in a stable buffer (e.g., PBS with the same final DMSO concentration).
-
Aliquot the solutions for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots at 37°C in a 5% CO2 incubator.
-
At each time point, remove an aliquot and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Compare the concentration of this compound at each time point to the 0-hour time point to determine the percentage of compound remaining and calculate the degradation rate.
Visualizations
References
- 1. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 6. m.youtube.com [m.youtube.com]
- 7. emulatebio.com [emulatebio.com]
- 8. medicineinnovates.com [medicineinnovates.com]
addressing cytotoxicity of mHTT-IN-2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of mHTT-IN-2 observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of mutant huntingtin (mHTT) protein expression.[1] It functions as a splicing regulator of the huntingtin (HTT) gene, reducing the canonical splicing of HTT RNA.[1] This leads to a decrease in the levels of the toxic mHTT protein.
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
Q3: What is the effective concentration (EC50) of this compound for mHTT lowering?
A3: The reported EC50 of this compound for inhibiting mutant huntingtin is 0.066 µM.[1] It is crucial to determine the therapeutic window by comparing this efficacy concentration with the cytotoxic concentration in your specific experimental model.
Q4: Are there known off-target effects of this compound?
A4: Extensive public data on the specific off-target splicing events of this compound is limited. However, studies on similar splicing modulators like branaplam have shown that they can cause widespread, dose-dependent changes in the transcriptome, affecting genes involved in critical cellular processes such as DNA replication, cell cycle, and RNA metabolism.[2][3] It is advisable to consider the possibility of such off-target effects when using this compound at high concentrations.
Troubleshooting Guide: Addressing High-Concentration Cytotoxicity
This guide provides a question-and-answer format to troubleshoot cytotoxicity issues encountered when using this compound at high concentrations.
Q1: I am observing significant cell death in my cultures treated with this compound. How can I confirm if it's due to the compound's cytotoxicity?
A1: To confirm compound-induced cytotoxicity, you should perform a dose-response experiment and assess cell viability using established assays. We recommend starting with a broad range of this compound concentrations, including concentrations well above and below the reported EC50 of 0.066 µM.
Recommended Actions:
-
Perform a Dose-Response Curve: Treat your cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Use a quantitative cell viability assay such as the MTT or LDH assay to determine the percentage of viable cells at each concentration.
-
Determine the IC50 for Cytotoxicity: The IC50 is the concentration of the compound that causes a 50% reduction in cell viability. This will help you define the toxic concentration range in your cell model.
Q2: My cell viability assay results show a decrease in viability at high concentrations of this compound. What is the likely mechanism of cell death?
A2: Based on the known effects of similar splicing modulators, the cytotoxicity is likely due to the induction of apoptosis. This can be investigated by measuring the activity of key apoptotic enzymes like caspases.
Recommended Actions:
-
Perform a Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. An increase in its activity upon treatment with high concentrations of this compound would strongly suggest apoptosis.
-
Western Blot for Apoptosis Markers: You can also perform western blotting to detect the cleavage of PARP or the activation of other caspases (e.g., Caspase-9) which are hallmarks of apoptosis.
Q3: How can I mitigate the cytotoxic effects of this compound in my experiments while still achieving mHTT lowering?
A3: The key is to work within the therapeutic window of the compound, where it effectively lowers mHTT without causing significant cell death.
Recommended Actions:
-
Optimize Concentration: Based on your dose-response cytotoxicity data (IC50) and the known efficacy (EC50), select a concentration range that maximizes mHTT lowering while minimizing cytotoxicity.
-
Time-Course Experiment: Investigate if shorter incubation times are sufficient to achieve mHTT reduction without inducing significant cytotoxicity.
-
Use a More Sensitive Assay for mHTT Quantification: Employing a highly sensitive mHTT detection method may allow you to use lower, non-toxic concentrations of this compound and still observe a significant effect.
Q4: I am observing high background in my LDH cytotoxicity assay. How can I troubleshoot this?
A4: High background in an LDH assay can be due to several factors, including the presence of LDH in the serum of your culture medium or improper handling of cells.
Recommended Actions:
-
Use Serum-Free Medium: If possible, switch to a serum-free medium during the compound treatment and LDH assay, or reduce the serum concentration.[4]
-
Handle Cells Gently: Avoid vigorous pipetting or centrifugation that can cause premature cell lysis and release of LDH.
-
Include Proper Controls: Always include a "medium only" background control and a "spontaneous release" control (untreated cells) to accurately calculate the net LDH release caused by the compound.
Q5: My MTT assay results are variable. How can I improve the consistency?
A5: Variability in MTT assays can arise from factors like cell seeding density, MTT incubation time, and incomplete formazan solubilization.
Recommended Actions:
-
Optimize Cell Seeding Density: Ensure a uniform and optimal cell number per well. A linear relationship between cell number and absorbance should be established for your cell line.
-
Optimize MTT Incubation Time: The optimal incubation time can vary between cell types. Determine the time point where the formazan product is maximal without causing MTT-induced toxicity.[5]
-
Ensure Complete Solubilization: Mix the formazan crystals thoroughly with the solubilization buffer to ensure complete dissolution before reading the absorbance.
Quantitative Data Summary
While specific IC50 values for this compound cytotoxicity are not publicly available, the following table summarizes the known efficacy and provides a template for researchers to determine the therapeutic index in their specific cellular model.
| Compound | EC50 (mHTT Lowering) | Cell Line | IC50 (Cytotoxicity) | Therapeutic Index (IC50 / EC50) |
| This compound | 0.066 µM[1] | User-defined | User-determined | User-calculated |
Users should experimentally determine the IC50 for cytotoxicity in their cell line of interest to calculate the therapeutic index.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and vehicle control for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Medium background (medium without cells)
-
-
After the treatment period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background and spontaneous release.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
96-well plate (black for fluorometric assays)
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Seed cells in a suitable culture plate or dish and treat with this compound.
-
After treatment, harvest the cells and prepare cell lysates according to the kit instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate solution (e.g., Ac-DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit.
-
Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em specific to the substrate) using a plate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining mHTT-IN-2 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining mHTT-IN-2 treatment protocols and reducing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule inhibitor of mutant huntingtin (mHTT).[1] It functions as an RNA splicing modulator. Specifically, it promotes the inclusion of a cryptic "poison" pseudoexon into the pre-mRNA of the huntingtin gene (HTT). This altered mRNA transcript contains a premature termination codon, leading to its degradation through the nonsense-mediated decay (NMD) pathway. The ultimate result is a reduction in the levels of both wild-type and mutant huntingtin protein.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on studies with similar splicing modulators like branaplam, a starting concentration range of 0.5 nM to 100 nM is recommended for in vitro cell culture experiments.[2] The optimal concentration will depend on the cell type and experimental duration. It is advisable to perform a dose-response curve to determine the EC50 in your specific cell model. For instance, the IC50 for branaplam has been reported to be consistently below 10 nM in various cell types.[2]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). It is crucial to use freshly opened, anhydrous DMSO to ensure optimal solubility.[1] The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[3] For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[1]
Q4: What are the potential off-target effects of this compound?
A4: As a splicing modulator, this compound has the potential to affect the splicing of other genes besides HTT. It is important to monitor for potential off-target effects, especially when moving to in vivo studies. For example, with the similar compound branaplam, peripheral neuropathy has been observed as a side effect in clinical trials, which was associated with an increase in serum neurofilament light chain (NfL), a marker of neuronal damage.[4] It is advisable to include assessments for neuronal health and potential toxicity in your experimental design.
Troubleshooting Guides
Issue 1: Low or No Reduction in mHTT Levels
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or in vivo model. Start with a broad range (e.g., 0.1 nM to 1000 nM) and narrow down to the most effective concentration with the lowest toxicity. |
| Incorrect Compound Preparation or Storage | Ensure the this compound stock solution is prepared in high-quality, anhydrous DMSO and stored correctly at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient Treatment Duration | The effect of splicing modulators on protein levels is not immediate. For cell culture, a treatment duration of at least 72 hours is recommended to allow for mRNA turnover and subsequent protein reduction.[2] For in vivo studies, maximal protein reduction may take several days to weeks.[5] |
| Low Transfection/Transduction Efficiency (for overexpression models) | If you are using a cell model that overexpresses a fragment of mHTT, ensure high transfection or transduction efficiency. Use appropriate controls to verify the expression of your construct. |
| Issues with mHTT Quantification | Use a sensitive and validated method for mHTT quantification. Western blotting can be used, but for more quantitative results, consider immunoassays like HTRF (Homogeneous Time Resolved Fluorescence) or SMC (Single Molecule Counting). Ensure your lysis buffer is appropriate for solubilizing both soluble and aggregated forms of mHTT. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media conditions across all experiments. Cell health and confluency can significantly impact the response to treatment. |
| Variability in Compound Dosing (in vivo) | For oral administration, ensure accurate and consistent dosing. For intraperitoneal or intravenous injections, ensure proper technique to minimize variability in compound delivery. |
| Heterogeneity of mHTT Aggregates | Be aware that mHTT can exist in various forms (monomers, oligomers, insoluble aggregates). The method of sample preparation can influence the detection of different mHTT species. Consider using fractionation techniques to analyze both soluble and insoluble mHTT fractions. |
| Biological Variability in Animal Models | Use age- and sex-matched animals in your in vivo studies. Ensure consistent housing and handling conditions. Increase the number of animals per group to improve statistical power. |
| Inconsistent Sample Collection and Processing | Standardize your protocols for tissue harvesting, cell lysis, and protein extraction. Perform all steps on ice and include protease and phosphatase inhibitors in your lysis buffers. |
Issue 3: Observed Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration of this compound in your cell model. Use a concentration that effectively reduces mHTT with minimal impact on cell viability. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%.[3] |
| Off-Target Effects | If cytotoxicity is observed even at low, effective concentrations of this compound, it may be due to off-target effects. Consider performing RNA-sequencing to identify other genes whose splicing may be affected. Monitor for markers of cellular stress and apoptosis. |
Quantitative Data Summary
The following tables summarize expected outcomes based on studies with similar HTT-lowering splicing modulators.
Table 1: In Vitro mHTT Reduction with Splicing Modulators
| Cell Type | Compound | Concentration | Duration | % mHTT Reduction (approx.) | Reference |
| HD Patient Fibroblasts | Branaplam | 10 nM | 72 h | ~50% | [2] |
| HD Patient iPSCs | Branaplam | 10 nM | 72 h | ~60% | [2] |
| HD Patient Cortical Progenitors | Branaplam | 10 nM | 72 h | ~70% | [2] |
| SH-SY5Y Neuroblastoma | Branaplam | 100 nM | 24 h | ~40% (mRNA) |
Table 2: In Vivo mHTT Reduction in BACHD Mouse Model
| Compound | Dosage | Administration Route | Duration | Tissue | % mHTT Reduction (approx.) | Reference |
| Branaplam | 12 mg/kg | Oral | 7 days | Striatum | ~30% | |
| Branaplam | 24 mg/kg | Oral | 7 days | Striatum | ~50% | |
| Branaplam | 12 mg/kg | Oral | 7 days | Cortex | ~25% | |
| Branaplam | 24 mg/kg | Oral | 7 days | Cortex | ~45% |
Experimental Protocols
Protocol 1: In Vitro mHTT Reduction in a Neuronal Cell Line
This protocol provides a general framework for treating a neuronal cell line (e.g., SH-SY5Y or patient-derived neurons) with this compound.
Materials:
-
Neuronal cell line of choice
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Make serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After 72 hours, wash the cells with ice-cold PBS. Lyse the cells directly in the well with an appropriate volume of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
mHTT Analysis: Analyze the levels of mHTT and total HTT in the lysates using Western blotting or a sensitive immunoassay (e.g., HTRF, SMC). Normalize the mHTT levels to a loading control (e.g., GAPDH, β-actin) or total protein concentration.
Protocol 2: In Vivo Administration of this compound in the BACHD Mouse Model
This protocol is based on studies with the similar splicing modulator, branaplam, and should be optimized for this compound.
Materials:
-
BACHD transgenic mice and wild-type littermate controls
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Oral gavage needles
-
Anesthesia (as required for procedures)
-
Tissue homogenization equipment
-
Lysis buffer
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., 1.2 mg/mL for a 12 mg/kg dose in a 25g mouse with a 10 µL/g dosing volume). Prepare a vehicle-only solution for the control group.
-
Administration: Administer this compound or vehicle to the mice daily via oral gavage for the desired duration (e.g., 7, 14, or 21 days).
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of peripheral neuropathy.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the desired tissues (e.g., striatum, cortex, liver). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Tissue Homogenization and Lysis: Homogenize the tissues in ice-cold lysis buffer to extract proteins.
-
Protein Quantification and mHTT Analysis: Quantify the protein concentration and analyze mHTT levels as described in the in vitro protocol.
Visualizations
Caption: Mechanism of action of this compound as an RNA splicing modulator.
Caption: General experimental workflows for this compound studies.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. Branaplam treatment [bio-protocol.org]
- 2. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Long-Term Studies with mHTT-Lowering Agents
Disclaimer: Information regarding a specific compound designated "mHTT-IN-2" is not available in the public domain. This guide addresses general challenges and resistance mechanisms observed in long-term studies of agents designed to lower mutant huntingtin (mHTT) levels, a key therapeutic strategy in Huntington's Disease research.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular pathways disrupted by mutant huntingtin (mHTT)?
Mutant huntingtin protein disrupts a multitude of cellular processes, contributing to the pathology of Huntington's Disease. Key affected pathways include:
-
Protein Folding and Degradation: mHTT is prone to misfolding and aggregation, forming inclusions that can overwhelm the ubiquitin-proteasome system (UPS) and autophagy, the cell's primary protein clearance mechanisms.[1][2] This can lead to the accumulation of other misfolded proteins, further stressing the cell.
-
Mitochondrial Function: mHTT plays a role in mitochondrial dysfunction by impairing energy production, increasing oxidative stress, and disrupting mitochondrial transport along axons.[3][4]
-
Transcriptional Regulation: mHTT can interfere with the function of various transcription factors, leading to the aberrant expression of genes crucial for neuronal survival and function.[3][5][6]
-
Vesicular Transport: The normal function of huntingtin in facilitating the movement of vesicles and organelles along microtubules is impaired by the mutant form, affecting intracellular trafficking and synaptic activity.[3][5]
-
Signal Transduction: Studies have shown that signal transduction pathways are among those diminished in the presence of mHTT.[7][8]
-
Autophagy: mHTT can impair the selective degradation of mitochondria by autophagy (mitophagy), leading to the accumulation of damaged mitochondria.[9] It can also sequester mTOR, a key regulator of autophagy, into aggregates.[1]
Q2: What are the current therapeutic strategies for lowering mHTT levels?
Several approaches are being investigated to reduce the levels of mHTT as a therapeutic strategy for Huntington's Disease:
-
Antisense Oligonucleotides (ASOs): These are synthetic single-stranded DNA molecules that bind to mHTT mRNA, promoting its degradation by RNase H, thereby preventing the production of the mutant protein.[3][10]
-
RNA Interference (RNAi): This approach utilizes the cell's natural gene-silencing machinery. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to target mHTT mRNA for degradation.[10][11]
-
DNA-Targeting Techniques: Technologies like Zinc-Finger Proteins (ZFPs) and CRISPR/Cas9 are being explored to directly target the HTT gene to suppress its transcription.[3][11][12]
-
PROteolysis TArgeting Chimeras (PROTACs): These are small molecules designed to bring mHTT into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the mHTT protein by the proteasome.[2]
-
Small-Molecule Splicing Modulators: These compounds can alter the splicing of the HTT pre-mRNA to reduce the production of the toxic N-terminal fragments of mHTT.[12]
Q3: Why might the therapeutic benefits of mHTT-lowering agents diminish in long-term studies?
Recent long-term studies in animal models have indicated that the benefits of mHTT lowering can attenuate over time.[13][14][15] Several factors could contribute to this phenomenon:
-
Slowing, Not Halting, of Disease Progression: Moderate lowering of mHTT may only slow the rate of disease progression. The underlying pathogenic processes may continue, albeit at a reduced pace, eventually leading to the re-emergence of deficits.[14]
-
Age-Related Factors: The progression of Huntington's Disease is age-dependent. It's possible that age-related cellular changes could reduce the efficacy of mHTT-lowering therapies over time.
-
Development of Compensatory Mechanisms: Cells may adapt to the continuous presence of an mHTT-lowering agent by upregulating pathways that counteract its effects.
-
Insufficient mHTT Reduction: The level of mHTT reduction achieved may not be sufficient to provide a lasting therapeutic benefit. Studies suggest that a more substantial and sustained reduction may be necessary.[13][15]
-
Somatic CAG Repeat Expansion: The CAG repeat in the HTT gene is unstable and can expand over time in somatic cells, particularly in the striatum. This could lead to the production of a more toxic form of mHTT, potentially overwhelming the therapeutic agent.[10]
Troubleshooting Guides
Issue 1: Decreased efficacy of mHTT-lowering agent in reducing mHTT aggregates over time.
Possible Causes and Troubleshooting Steps:
-
Question: Could the observed decrease in efficacy be due to insufficient target engagement over the long term?
-
Experimental Protocol: Perform a time-course analysis of your mHTT-lowering agent's concentration in the target tissue or cells. Couple this with a time-course analysis of mHTT mRNA (if applicable) and protein levels to correlate target engagement with efficacy.
-
-
Question: Is it possible that compensatory cellular mechanisms are being activated?
-
Experimental Protocol: Conduct RNA-sequencing or proteomic analysis on samples from different time points of your long-term study (early, mid, and late). Look for upregulation of genes or proteins involved in protein synthesis, stability, or pathways that could counteract the effect of your agent.
-
-
Question: Could somatic expansion of the CAG repeat be a contributing factor?
-
Experimental Protocol: If using a relevant in vivo model, perform genetic analysis of the CAG repeat length in the target tissue at various time points to assess for somatic instability.
-
Issue 2: Unexpected cellular toxicity observed in long-term cultures or in vivo models.
Possible Causes and Troubleshooting Steps:
-
Question: Could the observed toxicity be an off-target effect of the therapeutic agent?
-
Experimental Protocol: Perform a comprehensive off-target analysis. For ASOs or RNAi, this would involve transcriptome-wide analysis to identify unintended silenced genes. For small molecules, kinome scanning or similar profiling can identify unintended protein targets.
-
-
Question: Is the toxicity related to the mechanism of action, such as the suppression of wild-type huntingtin (wtHTT)?
-
Experimental Protocol: If your agent is not allele-specific, it will also lower wtHTT. It is crucial to have control experiments that assess the impact of lowering wtHTT alone. In vivo studies in primate models are particularly important for evaluating the long-term safety of non-allele-selective huntingtin-lowering.[11]
-
-
Question: Could the accumulation of a metabolite of the therapeutic agent be causing toxicity?
-
Experimental Protocol: Use techniques like mass spectrometry to identify and quantify potential metabolites of your compound in the experimental system over time.
-
Quantitative Data Summary
Table 1: Attenuation of mHTT Reduction in an Inducible Mouse Model of Huntington's Disease
| Treatment Group | Age at Analysis | Striatal Soluble mHTT Reduction (%) | Striatal mHTT Aggregate Reduction (%) |
| Early mHtt Lowering | 6 months | 33-70% | 59-83% |
| Early mHtt Lowering | 12 months | 33-70% | 41-47% |
| Late mHtt Lowering | 12 months | Not specified | 19% |
Data summarized from studies using an inducible mouse model where mHTT expression can be controlled.[15] This table illustrates that while both early and late interventions reduce mHTT, the effect on aggregation diminishes over time, particularly with later intervention.
Detailed Experimental Protocols
Protocol 1: Assessing mHTT Aggregation using Meso Scale Discovery (MSD) Assay
This protocol is based on the methodology described for quantifying soluble and aggregated mHTT.[15]
Objective: To quantify the levels of soluble and aggregated mHTT in tissue lysates.
Materials:
-
Tissue lysates from experimental and control groups.
-
MSD plates.
-
Capture antibodies: 2B7 for soluble mHTT, MW8 for aggregated mHTT.
-
Detection antibodies: MW1 for soluble mHTT, 4C9 for aggregated mHTT, both conjugated to a SULFO-TAG.
-
MSD Read Buffer.
-
MSD instrument.
Procedure:
-
Coat high-bind MSD plates with the appropriate capture antibody (2B7 or MW8) overnight at 4°C.
-
Wash the plates with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plates with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plates.
-
Add tissue lysate samples and standards to the wells and incubate for 2 hours at room temperature with shaking.
-
Wash the plates.
-
Add the corresponding SULFO-TAG-conjugated detection antibody (MW1 or 4C9) and incubate for 1 hour at room temperature with shaking.
-
Wash the plates.
-
Add MSD Read Buffer to each well.
-
Read the plates on an MSD instrument. The light emission is proportional to the amount of mHTT present.
Data Analysis:
-
Generate a standard curve using recombinant mHTT protein.
-
Calculate the concentration of soluble and aggregated mHTT in the samples based on the standard curve.
-
Normalize the results to the total protein concentration of the lysates.
Visualizations
Caption: Disruption of multiple cellular pathways by mutant huntingtin (mHTT).
Caption: Workflow for assessing long-term efficacy of an mHTT-lowering agent.
Caption: Potential mechanisms of acquired resistance to mHTT-lowering therapies.
References
- 1. Molecular Pathophysiological Mechanisms in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huntingtin Ubiquitination Mechanisms and Novel Possible Therapies to Decrease the Toxic Effects of Mutated Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Huntington's disease - Wikipedia [en.wikipedia.org]
- 5. Non-Cell Autonomous and Epigenetic Mechanisms of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huntington’s Disease: Complex Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant Huntingtin Protein Interaction Map Implicates Dysregulation of Multiple Cellular Pathways in Neurodegeneration of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular Strategies to Target Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of huntingtin-lowering: what do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benefits of global mutant huntingtin lowering diminish over time in a Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
strategies to enhance the bioavailability of mHTT-IN-2 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mHTT-IN-2 in in vivo experiments. The information is tailored for scientists and drug development professionals to enhance the bioavailability and overall efficacy of this compound in their research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of mutant huntingtin (mHTT).[1] Its primary mechanism of action is as a splicing modulator for the huntingtin (HTT) gene.[1][2] It promotes the inclusion of a cryptic pseudoexon between exons 49 and 50 of the HTT pre-mRNA. This inserted exon contains a premature termination codon, leading to nonsense-mediated decay of the HTT mRNA transcript. The ultimate result is a reduction in the levels of both wild-type and mutant huntingtin protein.[2][3]
Q2: I am observing poor efficacy of this compound in my animal model. What are the potential causes?
A2: Poor in vivo efficacy can stem from several factors, with low bioavailability being a primary concern for poorly water-soluble compounds like this compound. Other potential issues include suboptimal dosing, inappropriate formulation, or rapid metabolism. Our troubleshooting guide below addresses strategies to mitigate these issues.
Q3: What are the known physicochemical properties of this compound?
A3: Key properties of this compound are summarized in the table below. Its high solubility in DMSO and poor aqueous solubility are important considerations for formulation development.[1]
Q4: Are there any recommended starting formulations for in vivo delivery of this compound?
A4: Yes, based on its solubility profile, several formulations can be considered. A common starting point for poorly soluble compounds is a vehicle containing a mixture of solvents and surfactants to improve solubility and absorption. See the table below for suggested vehicle compositions.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂FN₇O | [1] |
| Molecular Weight | 395.43 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | 100 mg/mL (with sonication) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Table 2: Recommended Vehicle Formulations for this compound In Vivo Administration
| Formulation Component | Percentage | Preparation Notes | Source |
| Option 1 | |||
| DMSO | 10% | Dissolve this compound in DMSO first. | [1] |
| PEG300 | 40% | Add PEG300 to the DMSO solution and mix. | [1] |
| Tween-80 | 5% | Add Tween-80 and mix. | [1] |
| Saline | 45% | Add saline to reach the final volume. | [1] |
| Resulting Solubility | ≥ 2.5 mg/mL | Clear solution | [1] |
| Option 2 | |||
| DMSO | 10% | Dissolve this compound in DMSO first. | [1] |
| SBE-β-CD in Saline | 90% (of a 20% solution) | Add the SBE-β-CD solution to the DMSO solution. | [1] |
| Resulting Solubility | ≥ 2.5 mg/mL | Clear solution | [1] |
| Option 3 | |||
| DMSO | 10% | Dissolve this compound in DMSO first. | [1] |
| Corn Oil | 90% | Add corn oil to the DMSO solution and mix. | [1] |
| Resulting Solubility | ≥ 2.5 mg/mL | Clear solution | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability / High Variability | Poor aqueous solubility of this compound. | 1. Optimize Formulation: Utilize one of the recommended vehicle formulations (Table 2). For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance absorption.[3][4]2. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder before formulation to increase the surface area for dissolution. 3. Amorphous Solid Dispersion: Formulate this compound with a polymer to create an amorphous solid dispersion, which can improve both solubility and dissolution rate.[5] |
| Precipitation of Compound Upon Dilution | The formulation is not stable in the aqueous environment of the GI tract. | 1. Surfactant/Polymer Screening: Test different surfactants and polymers in your formulation to identify those that best maintain the supersaturated state of the drug upon dilution. 2. In Vitro Digestion Model: Use an in vitro lipolysis model to predict how the formulation will behave in the gut and to optimize its composition.[6] |
| Inconsistent Pharmacokinetic (PK) Profile | Issues with dosing procedure or sample collection. | 1. Standardize Oral Gavage Technique: Ensure consistent gavage technique, including correct placement of the gavage tube and consistent administration volume relative to animal weight.[7][8] 2. Consistent Blood Sampling: Use a consistent blood sampling site and technique across all animals and time points. Be mindful of the maximum recommended blood volume to be drawn to avoid physiological stress on the animals.[9][10] |
| Rapid Clearance / Low Exposure (AUC) | High first-pass metabolism in the liver. | 1. Consider Alternative Routes of Administration: If oral bioavailability remains low despite formulation optimization, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass first-pass metabolism. 2. Co-administration with Metabolic Inhibitors: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate controls) can help determine if metabolism is a major clearance pathway. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
This protocol provides a general guideline for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for oral administration of this compound.
-
Excipient Screening:
-
Determine the saturation solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select excipients that demonstrate high solubilizing capacity for this compound.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a clear glass vial.
-
Heat the mixture to 40-60°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture and stir until completely dissolved. The final formulation should be a clear, homogenous solution.
-
-
Characterization:
-
Visually assess the self-emulsification properties by adding a small amount of the formulation to water with gentle agitation. A stable nano- or microemulsion should form spontaneously.
-
(Optional) Characterize the droplet size of the resulting emulsion using dynamic light scattering.
-
Protocol 2: General In Vivo Bioavailability Study in Mice
This protocol outlines a typical pharmacokinetic study in mice following oral administration of a formulated compound.
-
Animal Preparation:
-
Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week prior to the study.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound formulation via oral gavage at a typical volume of 10 mL/kg.[8]
-
Record the precise time of dosing for each animal.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 30 µL) from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Use a consistent collection method, such as submandibular or saphenous vein puncture.[9][11] For terminal time points, cardiac puncture can be used to collect a larger volume.[9]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[12]
-
Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[4]
-
Visualizations
Caption: Mechanism of action of this compound as a splicing modulator.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Major protein degradation pathways for mutant huntingtin (mHTT).
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. datapharmaustralia.com [datapharmaustralia.com]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 10. bcm.edu [bcm.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. xppharmaconsulting.com [xppharmaconsulting.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
A Comparative Guide to Small Molecule Inhibitors of Mutant Huntingtin (mHTT)
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). The accumulation and aggregation of mHTT are central to the disease's pathogenesis. In recent years, significant efforts have been directed towards the development of small molecule inhibitors that can target mHTT at various stages, from its synthesis to its aggregation and clearance. This guide provides an objective comparison of mHTT-IN-2 and other promising small molecule inhibitors, supported by experimental data, to aid researchers in their evaluation of these potential therapeutic agents.
Overview of Small Molecule Inhibitors for mHTT
Small molecule inhibitors targeting mHTT can be broadly categorized based on their mechanism of action. This guide will focus on the following classes:
-
Splicing Modulators: These molecules, including this compound and its analogs, alter the pre-mRNA splicing of the HTT gene to reduce the production of the mHTT protein.
-
Transcription Inhibitors: This class of inhibitors targets the transcriptional machinery to selectively decrease the transcription of the mutant HTT gene.
-
Aggregation Inhibitors: These compounds directly interfere with the misfolding and aggregation of the mHTT protein.
-
Autophagy-Inducing Compounds: These molecules enhance the natural cellular process of autophagy to promote the clearance of mHTT.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for representative small molecule inhibitors from each class, providing a comparative overview of their efficacy.
Table 1: In Vitro and In Vivo Efficacy of mHTT Splicing Modulators
| Compound | Mechanism | In Vitro Potency (EC50) | In Vivo Model | mHTT Reduction (Brain) | Functional Improvement | Reference |
| This compound | Splicing Modulator | 0.066 µM | BACHD Mouse | Data not available | Reported efficacy | [1] |
| Branaplam | Splicing Modulator | Not available | Human (Phase 2) | Demonstrated reduction in CSF | Trial halted due to peripheral neuropathy | [2],[3],[4] |
| PTC518 | Splicing Modulator | Not available | Human (Phase 2) | Dose-dependent reduction in blood (up to 43% at 10mg) and CSF | Favorable trends in cUHDRS and TMS | [5],[6],[7] |
Table 2: Preclinical Efficacy of Other Small Molecule Inhibitors
| Compound | Class | In Vivo Model | mHTT Reduction/Effect | Functional Improvement | Reference |
| SPI-24 & SPI-77 | Transcription Inhibitor | BACHD Mouse | Selective lowering of mHTT mRNA and protein | Improved motor coordination and anxiety-like behavior | [8] |
| C2-8 | Aggregation Inhibitor | R6/2 Mouse | Reduced size of mHTT aggregates | Improved motor performance, reduced neuronal atrophy | [9],[10],[1] |
| HTT-LC3 Linkers | Autophagy Inducer | Fly and Mouse Models | Allele-selective reduction of mHTT levels | Rescue of disease-relevant phenotypes | [8],[2],[5] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for evaluating their therapeutic potential and potential off-target effects.
mHTT Splicing Modulation
This compound and its analogs act within the nucleus to modulate the splicing of HTT pre-mRNA. By influencing the splicing machinery, these compounds lead to a reduction in the levels of mature mHTT mRNA, which in turn decreases the synthesis of the toxic mHTT protein.
mHTT Transcription Inhibition
SPI-24 and SPI-77 selectively inhibit the transcription of the mutant HTT gene by targeting the Spt5-Pol II transcription elongation complex. This selective inhibition reduces the production of mHTT pre-mRNA without significantly affecting the transcription of the wild-type HTT gene or other essential genes.[8]
mHTT Aggregation Inhibition
Aggregation inhibitors like C2-8 directly bind to mHTT monomers or early-stage oligomers, preventing their conformational changes and subsequent assembly into larger, toxic aggregates. This action helps to reduce the cellular burden of misfolded proteins.
Autophagy-Mediated mHTT Degradation
HTT-LC3 linker compounds are bifunctional molecules that simultaneously bind to mHTT and the autophagosomal protein LC3. This tethering action facilitates the engulfment of mHTT by autophagosomes, which then fuse with lysosomes for degradation, thereby promoting the clearance of the toxic protein.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.
Western Blotting for mHTT Quantification
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for huntingtin (e.g., MAB2166) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the protein bands, normalizing to a loading control such as GAPDH or β-actin.
Filter Retardation Assay for mHTT Aggregates
-
Sample Preparation: Lyse cells or tissues and treat the lysate with 2% SDS.
-
Filtration: Filter the SDS-treated lysate through a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus.
-
Washing: Wash the membrane with 0.1% SDS to remove soluble proteins.
-
Immunodetection: Probe the membrane with an anti-HTT antibody (e.g., EM48) to detect the retained aggregates.
-
Quantification: The signal intensity of the dots is quantified to determine the relative amount of insoluble mHTT aggregates.[8]
Thioflavin T (ThT) Aggregation Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified mHTT protein in a suitable buffer (e.g., PBS) and the small molecule inhibitor at various concentrations.
-
ThT Addition: Add Thioflavin T to the reaction mixture to a final concentration of 10-25 µM.
-
Incubation: Incubate the mixture at 37°C with continuous shaking in a 96-well black plate.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm) using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time and the maximum fluorescence intensity are used to evaluate the inhibitory effect of the compound.
Rotarod Test for Motor Coordination
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Training: Place the mice on the rotating rod at a low speed (e.g., 4 rpm) for a short period on the day before the test.
-
Testing: Place the mouse on the rod and start the acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Recording: Record the latency to fall from the rod.
-
Trials: Perform three trials per mouse with an inter-trial interval of at least 15 minutes. The average latency to fall is used for statistical analysis.[11],
Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: Use a square open field arena (e.g., 40x40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system.
-
Acclimation: Acclimatize the mice to the testing room for at least 30 minutes.
-
Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-30 minutes).
-
Data Recording: The tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: A decrease in the time spent in the center is indicative of anxiety-like behavior. Changes in total distance traveled can reflect alterations in locomotor activity.,,
Conclusion
The landscape of small molecule inhibitors for Huntington's disease is rapidly evolving, with several promising candidates targeting different aspects of mHTT pathogenesis. Splicing modulators like this compound and PTC518 represent a novel and potent approach to reduce mHTT synthesis. Transcription inhibitors such as SPI-24 and SPI-77 offer the potential for allele-selective targeting. Aggregation inhibitors like C2-8 and autophagy-inducing compounds provide alternative strategies to mitigate the downstream toxicity of the mHTT protein.
This guide provides a comparative overview to assist researchers in navigating this complex field. The choice of which inhibitor to investigate further will depend on the specific research question and the desired therapeutic strategy. The provided experimental protocols offer a starting point for the in-house evaluation of these and other emerging small molecule inhibitors for Huntington's disease.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Targets of Mutant Huntingtin Genetic Reduction to Ameliorate Huntington’s Disease Pathogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of mutant huntingtin inactivation on Huntington disease-related behaviours in the BACHD mouse model | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]
- 8. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Strategies to Target Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeted Genetic Reduction of Mutant Huntingtin Lessens Cardiac Pathology in the BACHD Mouse Model of Huntington's Disease [frontiersin.org]
- 11. "Allele-selective lowering of mutant HTT protein by HTT–LC3 linker comp" by Z Li, C Wang et al. [pearl.plymouth.ac.uk]
A Comparative Guide to Mutant Huntingtin (mHTT) Lowering Therapies in Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mHTT-IN-2, a novel splicing modulator, and other prominent therapeutic strategies aimed at lowering mutant huntingtin (mHTT) protein levels in various Huntington's Disease (HD) models. The information presented is intended to facilitate an objective assessment of their mechanisms, efficacy, and experimental validation.
Introduction to mHTT-Lowering Strategies in Huntington's Disease
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A primary therapeutic strategy is to lower the levels of this toxic protein. This guide focuses on the cross-validation of the mechanism of this compound, a small molecule splicing modulator, and compares its performance with two other major therapeutic modalities: antisense oligonucleotides (ASOs) and G protein-coupled receptor 52 (GPR52) antagonists.
Mechanism of Action
This compound and Splicing Modulators
This compound is a potent and orally bioavailable small molecule that acts as a splicing regulator of the HTT gene.[1] Its mechanism involves promoting the inclusion of a pseudoexon into the HTT messenger RNA (mRNA) transcript. This altered mRNA contains a premature termination codon, leading to its degradation through the nonsense-mediated decay (NMD) pathway. The ultimate result is a reduction in the production of both wild-type and mutant huntingtin protein.[1]
Caption: Mechanism of this compound action.
Antisense Oligonucleotides (ASOs)
ASOs are short, synthetic, single-stranded nucleic acids that bind to a specific sequence on the HTT mRNA. This binding can lead to the degradation of the target mRNA by RNase H, thereby preventing the translation of the huntingtin protein. ASOs can be designed to be allele-specific, targeting only the mutant HTT allele, or non-allele-specific, targeting both wild-type and mutant forms.
Caption: Mechanism of Antisense Oligonucleotide action.
GPR52 Antagonists
GPR52 is an orphan G protein-coupled receptor highly expressed in the striatum. Antagonism of GPR52 has been shown to reduce mHTT levels. The proposed mechanism involves the modulation of cellular protein degradation pathways, such as the proteasome system, leading to enhanced clearance of the mHTT protein.[2][3][4][5]
Caption: Mechanism of GPR52 Antagonist action.
Comparative Efficacy in HD Models
Direct comparative studies of this compound against ASOs and GPR52 antagonists in the same experimental setup are limited. The following tables summarize available data from different studies to provide an indirect comparison of their efficacy in various HD models.
In Vitro Models
| Therapeutic Agent | HD Model | Efficacy Metric | Result | Citation |
| This compound | Human HD stem cells | EC50 for mHTT reduction | 0.066 µM | [1] |
| GPR52 Antagonist (Comp-43) | Mouse primary striatal neurons | IC50 for mHTT reduction | 0.63 µM | [3][6] |
In Vivo Models (Mouse)
| Therapeutic Agent | HD Mouse Model | Administration Route | Efficacy Metric | Result | Citation |
| This compound | BACHD | Not Specified | mHTT reduction | Inhibitory activity observed | [1] |
| ASO (non-allele-specific) | BACHD | Intracerebroventricular infusion | mHTT RNA reduction | Decline in huntingtin RNA for up to 3 months | [7] |
| GPR52 Antagonist (Comp-43) | HdhQ140 | Not Specified | mHTT level reduction | Significant reduction in mHTT levels | [3][6] |
Experimental Protocols
Western Blot for mHTT Detection
This protocol is for the detection and quantification of soluble mHTT from brain tissue lysates.
Materials:
-
RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: anti-huntingtin (polyQ) antibody (e.g., 1C2)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-huntingtin antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Filter Retardation Assay for mHTT Aggregates
This assay is used to quantify mHTT aggregates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
2% SDS solution
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
TBST
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: anti-huntingtin (polyQ) antibody (e.g., EM48 or MW8)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Prepare tissue or cell lysates as described for Western blotting.
-
Adjust the protein concentration of the lysates to be equal.
-
Add an equal volume of 4% SDS to each lysate and boil for 5 minutes.
-
Assemble the dot blot apparatus with the cellulose acetate membrane.
-
Apply an equal amount of each lysate to the wells of the dot blot apparatus.
-
Filter the lysates through the membrane under vacuum.
-
Wash the wells twice with 2% SDS.
-
Disassemble the apparatus and wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-huntingtin antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the retained aggregates using a chemiluminescent substrate and quantify the dot intensity.
Immunofluorescence for mHTT Aggregates in Brain Sections
This protocol allows for the visualization of mHTT aggregates within brain tissue.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat
-
Blocking and permeabilization buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-huntingtin (polyQ) antibody (e.g., EM48)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.
-
Freeze the brain and cut 30 µm coronal sections using a cryostat.
-
Mount sections on glass slides.
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block and permeabilize the sections for 1 hour at room temperature.
-
Incubate with the primary anti-huntingtin antibody overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash sections three times with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections with PBS.
-
Mount coverslips using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental Workflows
Caption: General experimental workflow for comparing mHTT-lowering therapies.
Conclusion
This compound represents a promising oral therapeutic strategy for Huntington's Disease by modulating the splicing of HTT mRNA to reduce protein levels. While direct comparative efficacy data against other leading approaches like ASOs and GPR52 antagonists is still emerging, the distinct mechanism of action and oral bioavailability of splicing modulators offer a valuable alternative in the therapeutic landscape. Further cross-validation studies in standardized HD models are crucial to definitively establish the relative performance of these different mHTT-lowering strategies. This guide provides a framework for understanding and evaluating these cutting-edge therapeutic approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Clinical Trial of a Genetic Therapy for Huntington’s Disease Nears Completion | MDedge [mdedge.com]
A Comparative Analysis of mHTT-IN-2 and Antisense Oligonucleotides for Huntingtin Lowering
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Therapeutic Strategies for Huntington's Disease.
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the production of a toxic mutant huntingtin protein (mHTT). A key therapeutic strategy is the reduction of mHTT levels in the brain. This guide provides a detailed comparative analysis of two prominent investigational approaches: mHTT-IN-2, a small molecule splicing modulator, and antisense oligonucleotides (ASOs), a form of gene silencing therapy. We present a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Antisense Oligonucleotides
| Feature | This compound (and related small molecule splicing modulators) | Antisense Oligonucleotides (ASOs) |
| Modality | Small molecule | Synthetic single-stranded DNA/RNA analog |
| Mechanism of Action | Modulates pre-mRNA splicing of the HTT gene, leading to the inclusion of a pseudoexon and subsequent mRNA degradation.[1][2][3][4][5] | Binds to HTT mRNA, leading to its degradation by RNase H.[6] |
| Administration | Potentially oral and systemic.[5][7][8] | Intrathecal injection into the cerebrospinal fluid.[6] |
| Selectivity | Non-allele specific (lowers both wild-type and mutant HTT). | Can be designed to be allele-specific or non-allele specific. |
| Distribution | Broad distribution throughout the central nervous system and periphery.[8] | Primarily distributed within the CNS following intrathecal delivery. |
In-Depth Comparison: Performance and Experimental Data
Preclinical Efficacy
| Parameter | This compound / Branaplam | Antisense Oligonucleotides (IONIS-HTTRx/RG6042) |
| In Vitro Potency | This compound EC50 = 0.066 µM for mHTT inhibition.[9] Branaplam IC50 < 10 nM for HTT lowering in patient-derived cells.[2][3] | Dose-dependent reduction of HTT mRNA and protein in various cell models. |
| Animal Models | BACHD, R6/2 mouse models.[9][10] | R6/2, BACHD, YAC128 mouse models, and non-human primates.[6] |
| In Vivo HTT Lowering | Branaplam: Dose-dependent mHTT protein reduction (up to 40-45%) in the striatum and cortex of BACHD mice after 1-3 weeks of treatment.[11] | A single intracerebroventricular injection in BACHD mice led to dose-dependent mHTT lowering in the cortex, striatum, hippocampus, and cerebellum 4 weeks post-treatment.[12] |
| Behavioral Outcomes | In BACHD mice, inactivation of mutant HTT in the CNS improves rotarod performance and depressive-like behavior.[13] | ASO treatment in symptomatic HD mouse models delayed disease progression and mediated a sustained reversal of disease phenotype.[6] |
Clinical Data
| Parameter | Branaplam (as a representative small molecule splicing modulator) | Antisense Oligonucleotides (IONIS-HTTRx/RG6042) |
| Phase I/II Trials | VIBRANT-HD Phase 2b trial was initiated but subsequently halted.[14][15] | Phase I/IIa study completed. |
| HTT Lowering in CSF | VIBRANT-HD found that mHTT levels decreased in branaplam-treated patients.[16] | Dose-dependent reduction of mHTT in cerebrospinal fluid (CSF), with a mean lowering of 40% in the higher dose groups. |
| Safety and Tolerability | The VIBRANT-HD trial was halted due to safety concerns, specifically peripheral neuropathy.[14][16] | Generally well-tolerated in the Phase I/IIa study. |
| Clinical Outcomes | Not determined due to trial discontinuation. | The Phase I/IIa trial was not powered to assess clinical efficacy. A subsequent Phase III trial (GENERATION HD1) with tominersen (a non-allele-specific ASO) was halted due to an unfavorable risk/benefit profile. |
Mechanisms of Action and Experimental Workflows
To facilitate a deeper understanding of these therapeutic approaches, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for antisense oligonucleotides.
Caption: A generalized workflow for preclinical evaluation.
Experimental Protocols
Quantification of HTT Protein Levels by Western Blot
Objective: To measure the amount of HTT protein in brain tissue samples from treated and control animals.
Methodology:
-
Tissue Lysis: Brain tissue (e.g., striatum, cortex) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is then sonicated and centrifuged to collect the supernatant containing the protein lysate.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HTT (e.g., anti-HTT monoclonal antibody).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the HTT protein band is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantification of HTT mRNA Levels by qPCR
Objective: To measure the amount of HTT messenger RNA (mRNA) in brain tissue samples.
Methodology:
-
RNA Extraction: Total RNA is isolated from brain tissue using a commercial RNA extraction kit (e.g., TRIzol reagent or RNeasy kit). The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
A reaction mixture is prepared containing the cDNA template, forward and reverse primers specific for the HTT gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
The qPCR reaction is performed in a real-time PCR thermal cycler. The instrument monitors the fluorescence intensity at each cycle of amplification.
-
-
Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of HTT mRNA is calculated using the ΔΔCt method, normalizing the data to a stable reference gene (e.g., GAPDH or β-actin).
In Vivo Efficacy Studies in the BACHD Mouse Model
Objective: To evaluate the in vivo efficacy of HTT-lowering therapies in a transgenic mouse model of Huntington's disease.
Methodology:
-
Animal Model: The BACHD (Bacterial Artificial Chromosome-mediated, full-length human mutant Huntingtin) mouse model is commonly used as it expresses the full-length human mHTT gene and exhibits a progressive HD-like phenotype.[10][17]
-
Drug Administration:
-
This compound/Small Molecules: Administered orally or via subcutaneous/intraperitoneal injection.
-
Antisense Oligonucleotides: Delivered via a single intracerebroventricular (ICV) or intrathecal (IT) injection.
-
-
Study Design: Mice are typically treated at a pre-symptomatic or early symptomatic stage. A control group receives a vehicle.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor function and psychiatric-like symptoms. Common tests include:
-
Rotarod: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
Grip Strength Test: To evaluate muscle strength.
-
-
-
Quantification of HTT mRNA and protein levels (as described in the protocols above).
-
Histopathological analysis to assess neurodegeneration and mHTT aggregation.
-
Conclusion
Both this compound (representing small molecule splicing modulators) and antisense oligonucleotides offer promising, albeit distinct, approaches to lowering huntingtin protein for the treatment of Huntington's disease. ASOs have a more established clinical development history, with demonstrated HTT lowering in patients, but have faced challenges with delivery and, in some cases, safety. Small molecules like this compound offer the potential for oral administration and broad distribution, but the clinical development of this class of drugs for HD has been hampered by safety concerns, as evidenced by the discontinuation of the branaplam trial.
The choice between these modalities for future therapeutic development will depend on a careful evaluation of their respective efficacy, safety, and delivery profiles. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical assessment of these and other novel HTT-lowering strategies. Further research is crucial to optimize these approaches and ultimately deliver a disease-modifying therapy for patients with Huntington's disease.
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebrospinal fluid mutant huntingtin is a biomarker for huntingtin lowering in the striatum of Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of mutant huntingtin inactivation on Huntington disease-related behaviours in the BACHD mouse model | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]
- 14. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 15. neurologylive.com [neurologylive.com]
- 16. biopharmadive.com [biopharmadive.com]
- 17. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape for Huntington's Disease: A Comparative Analysis of mHTT-Lowering Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of emerging therapeutics targeting the mutant huntingtin protein (mHTT), the primary pathogenic driver of Huntington's Disease (HD). This analysis focuses on the downstream effects and validated pathological outcomes of these interventions, offering a data-driven perspective on their potential to modify disease progression.
Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by the expansion of a CAG trinucleotide repeat in the huntingtin gene (HTT), leading to the production of the toxic mHTT protein.[1] This mutant protein disrupts numerous cellular processes, including transcriptional regulation, protein degradation, mitochondrial function, and synaptic plasticity, ultimately causing progressive neurodegeneration, particularly in the striatum and cortex.[1][2] The primary therapeutic strategy currently being explored is the lowering of mHTT levels. This guide will delve into the validation of this approach, with a focus on Tominersen, and compare it with other therapeutic modalities.
Comparative Analysis of mHTT-Lowering Therapeutics
The following table summarizes the key characteristics and available data for selected mHTT-lowering therapeutics and other HD treatment strategies.
| Therapeutic Agent | Modality | Target | Key Efficacy Readouts (Preclinical/Clinical) | Development Stage |
| Tominersen (IONIS-HTTRx, RG6042) | Antisense Oligonucleotide (ASO) | HTT mRNA | Dose-dependent reduction of mHTT in CSF; ongoing Phase 2 trial in prodromal to early manifest HD.[3] | Phase 2[3] |
| AMT-130 | Gene Therapy (AAV5-miRNA) | HTT mRNA | Inhibition of mHTT production; currently in Phase 1/2 clinical trials for early manifest HD.[3] | Phase 1/2[3] |
| WVE-003 | Antisense Oligonucleotide (ASO) | SNP-specific HTT mRNA | Allele-selective lowering of mHTT; completed Phase 1a/2b clinical testing.[3] | Preclinical/Phase 1/2[3] |
| Pepinemab (VX15/2503) | Monoclonal Antibody | Semaphorin 4D | Failed to meet primary efficacy goals in a Phase 2 trial, but promising trends were observed in a subgroup of patients.[3] | Phase 2[3] |
| Pridopidine | Small Molecule | Sigma-1 Receptor Agonist | Failed to meet the primary goal in a Phase 3 trial, but showed promising trends in certain patient subgroups.[3] | Phase 3[3] |
Downstream Effects of mHTT Lowering
The primary goal of mHTT-lowering therapies is to halt or reverse the downstream pathological cascade initiated by the mutant protein. Successful intervention is expected to yield improvements in several key areas:
-
Transcriptional Dysregulation: mHTT is known to interfere with the function of various transcription factors, leading to altered gene expression.[4][5] Lowering mHTT could restore normal transcriptional patterns.
-
Impaired Protein Homeostasis: The accumulation of mHTT aggregates disrupts the ubiquitin-proteasome system and autophagy, cellular waste clearance mechanisms.[5] Reducing mHTT levels may alleviate this burden and improve protein homeostasis.
-
Mitochondrial Dysfunction: mHTT has been shown to impair mitochondrial function, leading to energy deficits and increased oxidative stress.[5] Therapeutic intervention could rescue mitochondrial health.
-
Axonal Transport Defects: The mutant protein can disrupt the transport of essential molecules, such as brain-derived neurotrophic factor (BDNF), along axons.[6][7] Lowering mHTT may restore normal axonal transport.
-
Synaptic Dysfunction: mHTT alters synaptic plasticity and neurotransmission, contributing to the cognitive and motor deficits seen in HD.[2] Reducing mHTT could improve synaptic function.
Experimental Protocols for Validation
Validating the efficacy of mHTT-lowering therapies requires a multi-pronged approach, employing a range of in vitro and in vivo models, as well as human clinical trials.
Preclinical Validation
-
Cell-Based Assays:
-
mHTT Aggregation Assays: Immortalized cell lines or primary neurons derived from HD mouse models are treated with the therapeutic agent. The extent of mHTT aggregation is then quantified using techniques like filter retardation assays or immunofluorescence microscopy.[8]
-
Toxicity Assays: Cell viability is assessed using assays such as MTT or LDH release assays to determine if the therapeutic can rescue cells from mHTT-induced toxicity.[9]
-
-
Animal Models:
-
Transgenic Mouse Models (e.g., R6/2, zQ175): These models express a fragment or the full-length human mHTT gene and recapitulate many features of HD pathology.[10][11] Therapeutic candidates are administered, and a battery of behavioral tests (e.g., rotarod, open field) are performed to assess motor function. Post-mortem brain tissue is analyzed for mHTT levels, aggregate load, and markers of neurodegeneration.[8][11]
-
Pharmacokinetic and Pharmacodynamic Studies: These studies are crucial to determine the drug's distribution to the brain and its ability to engage the target and lower mHTT levels in a dose-dependent manner.[8]
-
Clinical Validation
-
Phase 1 Trials: These are primarily focused on assessing the safety and tolerability of the therapeutic in a small group of healthy volunteers or HD patients.[12]
-
Phase 2 Trials: These studies evaluate the efficacy of the drug in a larger group of patients and further assess its safety. Key outcome measures often include the level of mHTT in the cerebrospinal fluid (CSF) and changes in clinical rating scales.[3][12]
-
Phase 3 Trials: These are large-scale, pivotal trials designed to confirm the efficacy and safety of the therapeutic in a broad patient population to support regulatory approval.[12]
Visualizing the Pathways and Processes
To better understand the complex interplay of molecules and experimental designs, the following diagrams are provided.
Caption: Downstream pathological cascade initiated by mutant Huntingtin (mHTT).
Caption: Mechanism of action of Tominersen, an antisense oligonucleotide (ASO).
Caption: General experimental workflow for validating HD therapeutics.
References
- 1. medically.roche.com [medically.roche.com]
- 2. tandfonline.com [tandfonline.com]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. mdpi.com [mdpi.com]
- 5. Huntington’s Disease: Complex Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huntington’s Disease: From Mutant Huntingtin Protein to Neurotrophic Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Demonstration of prion-like properties of mutant huntingtin fibrils in both in vitro and in vivo paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental models of HD and reflection on therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hdsa.org [hdsa.org]
A Head-to-Head Comparison of mHTT-IN-2 and siRNA-Based Therapies for Huntington's Disease
For Immediate Publication
[City, State] – [Date] – In the quest for disease-modifying therapies for Huntington's disease (HD), two promising strategies have emerged at the forefront of preclinical and clinical research: small molecule splicing modulators, exemplified by mHTT-IN-2, and siRNA-based therapies. This guide provides an objective, data-driven comparison of these two therapeutic modalities, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development.
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). Both this compound and siRNA-based therapies aim to reduce the levels of this pathogenic protein, albeit through distinct mechanisms.
Mechanism of Action: A Tale of Two Strategies
This compound: Modulating the Message at its Source
This compound is a small molecule RNA splicing modulator. It functions by binding to the pre-messenger RNA (pre-mRNA) of the HTT gene and promoting the inclusion of a "pseudoexon" into the final messenger RNA (mRNA) transcript. This inserted pseudoexon contains a premature termination codon, signaling the cellular machinery to degrade the faulty mRNA through a process called nonsense-mediated decay. This ultimately leads to a reduction in the production of the mHTT protein. A similar compound, branaplam, has been studied in clinical trials and demonstrated this mechanism of action.[1][2][3]
siRNA-Based Therapies: Silencing the Message
siRNA (small interfering RNA) therapies utilize the cell's own RNA interference (RNAi) pathway to silence gene expression.[4] These therapies introduce short, double-stranded RNA molecules that are complementary to the HTT mRNA sequence. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target HTT mRNA, preventing its translation into the mHTT protein. Various delivery strategies for siRNAs are being explored, including direct injection into the central nervous system (CNS), packaging into viral vectors (like AAVs), or conjugation with molecules like cholesterol to improve uptake and distribution.[4]
Quantitative Comparison of mHTT Reduction
The following tables summarize the quantitative data on mHTT reduction from various preclinical and clinical studies. It is important to note that a direct head-to-head comparison in the same experimental model is not yet available in published literature. Therefore, these data should be interpreted with consideration of the different models, dosages, and measurement techniques used.
Table 1: Preclinical Efficacy of this compound and Related Splicing Modulators
| Compound | Model System | Tissue/Fluid | mHTT Reduction (%) | Duration of Effect | Reference |
| Branaplam | BacHD Mice | Striatum | Significant reduction | Return to baseline between 72 and 336 hours | [5] |
| Branaplam | BacHD Mice | Cortex | Significant reduction | Return to baseline between 72 and 168 hours | [5] |
| Compound 27 (this compound) | BACHD Mice | Brain | Significant | Not specified | [6] |
| Branaplam | Phase 2 Clinical Trial (VIBRANT-HD) | CSF | Up to 26.6% | 17 weeks | [7] |
Table 2: Preclinical and Clinical Efficacy of siRNA-Based Therapies
| siRNA Delivery Method | Model System | Tissue/Fluid | mHTT Reduction (%) | Duration of Effect | Reference |
| AAV5-miHTT | Transgenic Sheep | Striatum | 50-80% (mRNA & protein) | 6 months | [8] |
| AAV5-miHTT | Transgenic Minipigs | Putamen | 47.5% (mRNA), 53% (protein) | 3 months | [8] |
| AAV5-miHTT | HD Patient-derived Neurons | - | 57% (mRNA), 68% (protein) | Not applicable | [9] |
| Cholesterol-conjugated siRNA | R6/2 Mouse Model | Striatum | Not specified | Not specified | |
| Divalent siRNA | Q111 Mouse Model | Brain | 70-90% (protein) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to quantify mHTT levels.
Western Blotting for Huntingtin Protein Quantification
-
Sample Preparation: Brain tissue or cell pellets are homogenized in RIPA buffer supplemented with protease inhibitors.[10] The total protein concentration is determined using a BCA assay.[11]
-
Gel Electrophoresis: 30 µg of total protein lysate is denatured and loaded onto a NuPAGE 4–12% Bis-Tris Gel for separation by size.[11]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.[11]
-
Antibody Incubation: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for huntingtin (e.g., MAB2166) and a loading control (e.g., anti-GAPDH).[11]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using chemiluminescence.[11]
-
Quantification: Band intensity is quantified using densitometry software, and mHTT levels are normalized to the loading control.
Quantitative PCR (qPCR) for Huntingtin mRNA Quantification
-
RNA Extraction: Total RNA is extracted from tissues or cells using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction: The qPCR reaction is set up with cDNA template, gene-specific primers for HTT and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of HTT mRNA is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizing the Mechanisms
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Huntingtin-Lowering Therapies for Huntington Disease: A Review of the Evidence of Potential Benefits and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA splicing modulator for Huntington’s disease treatment induces peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules modulating RNA splicing: a review of targets and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Safety Landscape of mHTT-Lowering Compounds in Huntington's Disease: A Comparative Guide
A detailed analysis of the long-term safety profiles of mHTT-IN-2 (branaplam) and other leading mutant huntingtin-lowering compounds reveals a complex and evolving landscape for researchers and drug developers. While the promise of targeting the root cause of Huntington's disease remains a powerful driver of innovation, significant safety hurdles have emerged, underscoring the challenges in developing therapies for this devastating neurodegenerative disorder.
This guide provides a comprehensive comparison of the long-term safety profiles of this compound and other notable compounds, including tominersen, WVE-003, and PTC518. The information is intended for researchers, scientists, and drug development professionals to inform ongoing and future therapeutic strategies.
Executive Summary of Safety Profiles
The development of this compound (branaplam) for Huntington's disease was halted due to a significant safety concern: the emergence of peripheral neuropathy in a substantial number of participants in the Phase 2b VIBRANT-HD clinical trial. This adverse event was also foreshadowed by preclinical findings of neurotoxicity in animal models. In contrast, other huntingtin-lowering therapies, such as the antisense oligonucleotides (ASOs) tominersen and WVE-003, and the small molecule PTC518, have demonstrated different and, in some cases, more favorable safety profiles in their clinical trials to date.
Comparative Safety Data
The following tables summarize the key long-term safety findings for this compound and its comparators.
Table 1: Long-Term Safety Profile of this compound (Branaplam)
| Clinical Trial | Phase | Key Safety Findings | Quantitative Data | Preclinical Findings |
| VIBRANT-HD | 2b | Peripheral Neuropathy: Leading to trial termination. Signs and symptoms included sensory disturbances.[1][2] | 78% of study participants developed at least one sign or symptom of peripheral neuropathy.[2] | Peripheral axonal damage was observed in dogs treated with branaplam.[2] Mild to moderate nerve fiber degeneration in peripheral nerves was seen in a 30-week study in dogs, correlating with increased serum neurofilament light chain (NfL) concentrations.[3] Minimal to mild peripheral axonopathy was also noted in a chronic 52-week juvenile toxicity study in dogs.[4][5] |
| Increased Neurofilament Light (NfL) Chain: Indicating neuronal damage.[6] | Data on the magnitude of NfL increase in the VIBRANT-HD trial is not publicly available in detail. | Increased serum NfL concentrations correlated with nerve fiber degeneration in preclinical dog studies.[3] | ||
| Increased Ventricular Volume: Observed on MRI.[2] | Increases in ventricular volume up to 9.5% at 17 weeks in patients on branaplam compared to 1.6% in the placebo group.[2] | Not reported. |
Table 2: Long-Term Safety Profile of Tominersen
| Clinical Trial | Phase | Key Safety Findings | Quantitative Data |
| GENERATION HD1 | 3 | Worsening of Clinical Outcomes at Higher Doses: Led to early termination.[7] | Serious adverse events occurred at a higher rate in the every-eight-weeks dosing group (15%) compared to the every-16-weeks group (8%) and placebo (11%).[7] |
| Increased Ventricular Volume: Observed on imaging.[7] | Specific quantitative data on the extent of ventricular volume increase is not detailed in the provided search results. | ||
| Increased Neurofilament Light (NfL) Chain: Particularly at higher doses.[8] | The lowest exposure quartile did not show an increase in CSF NfL.[9] | ||
| GENERATION HD2 | 2 | Generally Well-Tolerated at Lower Doses: No new safety signals identified.[10][11][12] | The independent data monitoring committee found no safety concerns, leading to the continuation of the trial with the higher dose (100mg) and discontinuation of the lower dose (60mg).[11][12] |
Table 3: Long-Term Safety Profile of WVE-003
| Clinical Trial | Phase | Key Safety Findings | Quantitative Data |
| SELECT-HD | 1b/2a | Generally Safe and Well-Tolerated: No serious adverse events reported.[1][13][14][15] | Adverse events were balanced across active and placebo groups and were mild-to-moderate in intensity.[15] |
| Some Increases in Neurofilament Light (NfL) Chain: Observed in some participants but not dose-dependent.[13][15] | Specific quantitative data on NfL increases is not detailed in the provided search results. |
Table 4: Long-Term Safety Profile of PTC518
| Clinical Trial | Phase | Key Safety Findings | Quantitative Data |
| PIVOT-HD | 2 | Favorable Safety and Tolerability Profile: No treatment-related serious adverse events.[16][17] | Common adverse events were nasopharyngitis, influenza, headache, and falls, with similar safety profiles between dosing and placebo groups.[17] |
| No Neurofilament Light Chain (NfL) Spikes: [16] | At 24 months, there was a dose-dependent lowering of plasma NfL from baseline of -8.9% for the 5mg dose and -14% for the 10mg dose. |
Experimental Protocols
Detailed methodologies for the key safety assessments cited in the clinical trials are crucial for interpreting the data.
Nerve Conduction Studies (NCS)
Nerve conduction studies are used to evaluate the function of peripheral nerves and were a key component in assessing the peripheral neuropathy observed with branaplam.
-
Objective: To measure the speed and strength of electrical signals traveling through nerves.
-
Methodology:
-
Electrode Placement: Surface electrodes are placed on the skin over the nerve to be studied and the muscle it innervates. A stimulating electrode is placed at a known distance from the recording electrode.[18]
-
Stimulation: A mild electrical impulse is delivered through the stimulating electrode to activate the nerve.[19]
-
Recording: The recording electrode detects the electrical signal as it travels down the nerve and reaches the muscle.
-
Parameters Measured: Key parameters include:
-
Conduction Velocity (m/s): The speed at which the electrical signal travels along the nerve.[19]
-
Amplitude (mV or µV): The strength of the electrical signal, which reflects the number of functioning nerve fibers.[19]
-
Latency (ms): The time it takes for the electrical signal to travel from the stimulation site to the recording site.[19]
-
-
-
Interpretation: A decrease in conduction velocity or amplitude can indicate nerve damage. In the context of the VIBRANT-HD trial, changes in these parameters were consistent with peripheral neuropathy.
Neurofilament Light Chain (NfL) Assay
NfL is a protein component of the neuronal cytoskeleton that is released into the cerebrospinal fluid (CSF) and blood upon neuronal damage. It is used as a biomarker for neuroaxonal injury.
-
Objective: To quantify the concentration of NfL in biological fluids (CSF, serum, or plasma).
-
Methodology (Simoa Assay):
-
Sample Preparation: CSF, serum, or plasma samples are collected from patients.
-
Immunoassay: The Single Molecule Array (Simoa) technology is a highly sensitive method used for NfL quantification.[20][21]
-
Paramagnetic beads coated with anti-NfL capture antibodies are mixed with the sample.
-
A biotinylated anti-NfL detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
-
The beads are washed and loaded into a microwell array, where each well can hold a single bead.
-
A resorufin β-D-galactopyranoside (RGP) substrate is added. If NfL is present, the enzyme on the bead cleaves the substrate, producing a fluorescent signal.
-
The array is imaged, and the number of fluorescent wells is counted. The concentration of NfL is proportional to the percentage of active beads.
-
-
-
Interpretation: Elevated levels of NfL in CSF or blood are indicative of ongoing neuronal damage. In the context of Huntington's disease trials, monitoring NfL levels can provide an early indication of potential neurotoxicity of a therapeutic agent.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate a potential mechanism of drug-induced peripheral neuropathy and a typical workflow for preclinical toxicology studies.
Conclusion
The journey to develop safe and effective treatments for Huntington's disease is fraught with challenges, as exemplified by the divergent safety profiles of mHTT-lowering compounds. The case of this compound (branaplam) serves as a critical reminder of the potential for unexpected and serious adverse events, even with promising preclinical efficacy. The detailed safety data emerging from the clinical trials of tominersen, WVE-003, and PTC518 are providing invaluable insights that will undoubtedly shape the future of therapeutic development in this field. Continuous and rigorous assessment of long-term safety, coupled with the use of sensitive biomarkers like NfL, will be paramount in navigating the path toward a therapy that can safely and effectively combat Huntington's disease.
References
- 1. ir.wavelifesciences.com [ir.wavelifesciences.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novartis ends the VIBRANT-HD study and will not continue the program with Branaplam – European Huntington Association [eurohuntington.org]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. eurohuntington.org [eurohuntington.org]
- 10. Roche provides an update on tominersen: What’s next for this huntingtin-lowering drug? – HDBuzz [en.hdbuzz.net]
- 11. Update on the Phase II GENERATION HD2 study – International Huntington Association [huntington-disease.org]
- 12. neurologylive.com [neurologylive.com]
- 13. neurologylive.com [neurologylive.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. J005 An update on select-hd, which is evaluating an allele-selective mutant huntingtin lowering approach in Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 16. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 17. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 18. Nerve conduction velocity tests and clinical feature measurement [bio-protocol.org]
- 19. ansa.org.au [ansa.org.au]
- 20. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. quanterix.com [quanterix.com]
Validating Biomarkers for mHTT-IN-2 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the in vivo target engagement of mHTT-IN-2 and other mutant huntingtin (mHTT) lowering therapies. The information presented is intended to aid researchers in selecting the most appropriate biomarkers and methodologies for their preclinical and clinical studies in Huntington's Disease (HD).
Introduction to this compound and Target Engagement
This compound is a small molecule splicing modulator designed to reduce the levels of the mutant huntingtin protein (mHTT), the primary pathogenic driver of Huntington's Disease. It is analogous to compounds like branaplam (LMI070) and PTC518, which function by modifying the splicing of the huntingtin (HTT) pre-mRNA, leading to the degradation of the HTT message and a subsequent reduction in both wild-type and mutant HTT protein. Validating that these molecules are hitting their intended target in a living organism is crucial for their development and is achieved through the measurement of specific biomarkers.
This guide will compare key biomarkers, their performance with different therapeutic modalities, and provide detailed experimental protocols for their measurement.
Comparison of Key Biomarkers for mHTT Lowering
The selection of appropriate biomarkers is critical for demonstrating target engagement and downstream therapeutic effects. The following tables summarize quantitative data on the most promising biomarkers for assessing mHTT-lowering agents in vivo.
Table 1: Mutant Huntingtin (mHTT) Protein Levels
Mutant HTT is the direct target of this compound and similar therapies, making its measurement a primary indicator of target engagement.
| Therapeutic Agent | Animal Model/Study Population | Tissue/Fluid | Assay | % mHTT Reduction (Dose/Time Dependent) | Citation |
| Splicing Modulators | |||||
| Branaplam (analogue to this compound) | BACHD Mice | Striatum and Cortex | Not Specified | Up to 40-45% | [1] |
| Branaplam | Early Manifest HD Patients (VIBRANT-HD) | CSF | SMC | Up to 26.6% at 17 weeks | [2] |
| PTC518 | HD Patients (PIVOT-HD) | Blood | Not Specified | 22% (5mg), 43% (10mg) at 12 months | [3] |
| PTC518 | HD Patients (PIVOT-HD) | CSF | Not Specified | 21% (5mg), 43% (10mg) at 12 months | [3] |
| Antisense Oligonucleotides (ASOs) | |||||
| HTT ASO | YAC128 Mice | Brain | Not Specified | Sustained reduction | [4] |
| AAV5-miHTT | Transgenic Minipigs | Putamen and Caudate Nucleus | Not Specified | ~50-53% at 3 months | [5] |
Table 2: Neurofilament Light Chain (NfL)
NfL is a marker of neuro-axonal damage. A reduction in NfL levels can indicate a neuroprotective effect of the therapeutic intervention.
| Therapeutic Agent | Animal Model/Study Population | Tissue/Fluid | Assay | Observation | Citation |
| Splicing Modulators | |||||
| Branaplam | Early Manifest HD Patients (VIBRANT-HD) | Serum | Not Specified | Increase in serum NfL after 9 weeks of treatment | [2] |
| Antisense Oligonucleotides (ASOs) | |||||
| HTT ASO | YAC128 Mice | Plasma | Not Specified | Slowed plasma NfL increases | [4] |
| mHtt Lowering | Inducible HD Knock-in Mice | CSF | Not Specified | Delayed elevation of CSF NfL | [6] |
Table 3: Inflammatory and Oxidative Stress Biomarkers
Chronic inflammation and oxidative stress are known to contribute to HD pathology. Modulation of these markers can indicate a broader therapeutic effect.
| Biomarker Category | Therapeutic Approach | Animal Model | Tissue/Fluid | Observation | Citation |
| Inflammatory Markers | |||||
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | mHTT Lowering (General) | YAC128 Mice | Serum | Reduction of elevated inflammatory markers | [7] |
| Oxidative Stress Markers | |||||
| 8-OHdG (DNA oxidation) | mHTT Lowering (General) | HD Mouse Models | Brain, Peripheral Tissues | Reduction in oxidative stress markers | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.
Protocol 1: Quantification of mHTT in Cerebrospinal Fluid (CSF) by Single Molecule Counting (SMC)
This protocol is based on the ultrasensitive SMC™ immunoassay technology.
Materials:
-
SMCxPRO™ instrument
-
2B7 anti-HTT capture antibody (biotinylated)
-
MW1 anti-polyQ detection antibody (labeled with a fluorescent dye)
-
Streptavidin-coated magnetic microparticles
-
Artificial CSF (aCSF) for standard curve and quality controls
-
Recombinant mHTT protein standard (e.g., HTT Q46 fragment)
-
Assay buffer
-
Wash buffer
-
CSF samples from in vivo studies
Procedure:
-
Preparation of Reagents:
-
Prepare a standard curve of recombinant mHTT in aCSF, typically ranging from pg/mL to low ng/mL.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the standard curve range.[3]
-
Dilute capture and detection antibodies to their optimal working concentrations in assay buffer.
-
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
Centrifuge samples to remove any particulates.
-
Dilute CSF samples in aCSF as required to fall within the dynamic range of the assay.[3]
-
-
Immunoassay:
-
Add biotinylated 2B7 capture antibody and streptavidin-coated magnetic microparticles to each well of a microplate and incubate to allow binding.
-
Wash the plate to remove unbound antibody.
-
Add prepared standards, QCs, and CSF samples to the wells and incubate to allow mHTT to bind to the capture antibody.
-
Wash the plate to remove unbound sample components.
-
Add the fluorescently labeled MW1 detection antibody and incubate to form the sandwich immunocomplex.
-
Wash the plate to remove unbound detection antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend the beads in assay buffer.
-
Load the plate onto the SMCxPRO™ instrument. The instrument will count the number of fluorescently labeled beads, which is proportional to the concentration of mHTT in the sample.
-
Generate a standard curve by plotting the signal from the standards against their known concentrations.
-
Determine the concentration of mHTT in the CSF samples by interpolating their signals from the standard curve.[3]
-
Protocol 2: Quantification of Neurofilament Light Chain (NfL) in Plasma by ELISA
This protocol provides a general guideline for a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with an anti-NfL capture antibody
-
Biotinylated anti-NfL detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Recombinant NfL protein standard
-
Plasma samples from in vivo studies
Procedure:
-
Preparation of Reagents:
-
Reconstitute the recombinant NfL standard to create a stock solution.
-
Prepare a serial dilution of the NfL standard in assay diluent to generate a standard curve (typically in the pg/mL to ng/mL range).[9][10]
-
Dilute the biotinylated detection antibody and streptavidin-HRP to their working concentrations in assay diluent.
-
-
Sample Preparation:
-
ELISA Procedure:
-
Add 100 µL of standards, diluted samples, and blanks (assay diluent only) to the pre-coated wells.
-
Incubate for a specified time (e.g., 2 hours at room temperature) with gentle shaking.
-
Aspirate the contents of the wells and wash 3-4 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells as described above.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells as described above.
-
Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature) until a color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Calculate the NfL concentration in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.
-
Mandatory Visualizations
Signaling Pathway of Mutant Huntingtin (mHTT) Toxicity
Caption: Toxic gain-of-function pathways of mutant huntingtin (mHTT).
Experimental Workflow for mHTT Quantification in CSF by SMC
Caption: Workflow for mHTT quantification in CSF using SMC.
Logical Relationship for Biomarker Validation
Caption: Relationship between target engagement and biomarker response.
References
- 1. old.sinapse.pt [old.sinapse.pt]
- 2. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 3. ehdn.org [ehdn.org]
- 4. Molecular and imaging biomarker responses to brain mutant HTT lowering in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Benefits of global mutant huntingtin lowering diminish over time in a Huntington’s disease mouse model [insight.jci.org]
- 7. Neuroinflammation in Huntington’s disease: From animal models to clinical therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The updated development of blood-based biomarkers for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-america.com [ibl-america.com]
- 10. ibl-international.com [ibl-international.com]
- 11. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of mHTT-IN-2 and mHTT-IN-1: A Guide for Researchers
A comprehensive comparative analysis of the pharmacokinetic profiles of the mutant huntingtin (mHTT) protein inhibitors, mHTT-IN-2 and mHTT-IN-1, is currently hampered by the limited availability of public quantitative data. While both compounds show promise in preclinical research for Huntington's disease, a detailed head-to-head comparison of their absorption, distribution, metabolism, and excretion (ADME) properties remains to be elucidated from accessible scientific literature or patents.
This guide provides an overview of the currently available information on this compound and mHTT-IN-1 and outlines the standard experimental protocols used to determine the pharmacokinetic profiles of such small molecule inhibitors. Additionally, it includes visualizations of a hypothetical signaling pathway and a general experimental workflow relevant to the preclinical assessment of these compounds.
In Vitro Potency
While direct pharmacokinetic comparisons are not available, in vitro potency data offers a preliminary point of comparison. mHTT-IN-1 has been reported to have an EC50 of 46 nM for the reduction of mHTT.[1] In contrast, this compound is described as a potent inhibitor of mHTT with an EC50 of 0.066 μM (or 66 nM).[2][3] Both compounds are characterized as splicing regulators of the huntingtin (HTT) gene.[2]
Pharmacokinetic Parameters: An Overview of Key Metrics
A comprehensive pharmacokinetic study would typically involve the determination of the following key parameters for both this compound and mHTT-IN-1. The absence of this data in the public domain prevents the creation of a comparative table.
| Parameter | Description |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. |
| t1/2 (Half-life) | The time required for the concentration of the drug to decrease by half. |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Experimental Protocols
The following outlines a general methodology for conducting preclinical pharmacokinetic studies of small molecule inhibitors like mHTT-IN-1 and this compound.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Mice)
-
Animal Model: Select a suitable animal model, often a rodent species such as C57BL/6 mice. For Huntington's disease research, transgenic mouse models like BACHD may also be used.[2]
-
Compound Administration: Administer mHTT-IN-1 and this compound via relevant routes, such as oral (PO) and intravenous (IV) administration, at a defined dose.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood samples to separate plasma.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of the compounds in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Brain Penetration Assessment
-
Methodology: Following compound administration, collect brain tissue at selected time points.
-
Analysis: Homogenize the brain tissue and analyze the compound concentration using LC-MS/MS.
-
Calculation: Determine the brain-to-plasma concentration ratio to assess the compound's ability to cross the blood-brain barrier.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by mHTT inhibitors and a typical workflow for their preclinical evaluation.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocol for mHTT-IN-2
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of mHTT-IN-2, a potent inhibitor of mutant huntingtin (mHTT). Adherence to these procedures is mandatory to ensure personnel safety and maintain experimental integrity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on best practices for handling potent, biologically active small molecules in a laboratory setting.
Hazard Communication and Risk Assessment
While specific toxicity data for this compound is not publicly available, it should be handled as a potent compound with potential health risks. All personnel must review this document and any available supplier information before working with the compound. A risk assessment should be conducted for any new procedure involving this compound.
Key Assumptions for Safe Handling:
-
The compound is a potent biological agent.
-
The toxicological properties have not been fully characterized.
-
Inhalation of aerosolized powder or direct skin contact may be hazardous.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended when handling the solid compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
Engineering Controls
Engineering controls are the most effective means of minimizing exposure. All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet.
Storage and Handling Procedures
Proper storage and handling are crucial for both safety and compound stability.
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a designated and labeled area. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working solutions. |
Data sourced from MedchemExpress.com for this compound.[1]
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood or biological safety cabinet is operational.
-
Prepare all necessary equipment (e.g., microbalance, spatulas, solvent, vials) and place them within the containment area.
-
Have a designated waste container for contaminated materials readily accessible within the hood.
-
-
Weighing Solid this compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated, clean spatula and weighing paper.
-
Handle the compound gently to avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Stock Solutions:
-
Add solvent to the vial containing the solid this compound slowly to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to dissolve.
-
If the compound is difficult to dissolve, gentle heating and/or sonication may be used.[1]
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
-
Use in Experiments:
-
When diluting stock solutions, work within the fume hood.
-
Keep all containers of this compound, both solid and in solution, sealed when not in immediate use.
-
-
After Handling:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully remove and dispose of the outer pair of gloves (if double-gloving) into the designated waste container.
-
Remove the inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Scenario | Procedure |
| Minor Spill (in fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the contaminated material into a sealed container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent, followed by soap and water. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weighing paper, pipette tips) 1. Collect in a dedicated, labeled, and sealed hazardous waste bag or container. 2. Dispose of according to your institution's hazardous waste management guidelines. |
| Liquid Waste | (e.g., unused solutions) 1. Collect in a dedicated, labeled, and sealed hazardous waste container. 2. Do not pour down the drain. 3. Dispose of according to your institution's hazardous waste management guidelines. |
| Sharps | (e.g., contaminated needles) 1. Dispose of immediately in a designated sharps container for hazardous chemical waste. |
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
